molecular formula C16H14F3N3OS B12369811 Lansoprazole sulfide-13C6

Lansoprazole sulfide-13C6

Numéro de catalogue: B12369811
Poids moléculaire: 359.32 g/mol
Clé InChI: CCHLMSUZHFPSFC-SDHHWPBBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lansoprazole sulfide-13C6 is a useful research compound. Its molecular formula is C16H14F3N3OS and its molecular weight is 359.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H14F3N3OS

Poids moléculaire

359.32 g/mol

Nom IUPAC

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1

Clé InChI

CCHLMSUZHFPSFC-SDHHWPBBSA-N

SMILES isomérique

CC1=C(C=CN=C1CSC2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F

SMILES canonique

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F

Origine du produit

United States

Foundational & Exploratory

what is the chemical structure of Lansoprazole sulfide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Lansoprazole sulfide-13C6, a stable isotope-labeled derivative of Lansoprazole sulfide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, a proposed synthetic pathway, and predicted analytical data.

Chemical Structure and Properties

This compound is an isotopically labeled form of Lansoprazole sulfide, a key intermediate and impurity in the synthesis of Lansoprazole, a proton pump inhibitor. The "-13C6" designation indicates that six carbon atoms in the benzimidazole (B57391) ring of the molecule have been replaced with the stable carbon-13 isotope.

The chemical structure of this compound is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-13C6. Its molecular formula is C₁₀¹³C₆H₁₄F₃N₃OS, and its CAS Number is 1261392-56-6[1].

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved by adapting the established synthetic routes for unlabeled Lansoprazole sulfide. The key to introducing the 13C6-label is the use of a 13C6-labeled precursor for the benzimidazole ring. A plausible synthetic approach involves the condensation of 2-mercaptobenzimidazole-13C6 with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride.

Synthetic Workflow

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product reactant1 2-Mercaptobenzimidazole-¹³C₆ process Condensation Reaction (Base, Solvent) reactant1->process reactant2 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl reactant2->process product Lansoprazole sulfide-¹³C₆ process->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

While a specific experimental protocol for this compound is not publicly available, a general procedure can be adapted from the synthesis of unlabeled Lansoprazole sulfide.

Proposed Synthesis of this compound:

  • Dissolution of Reactant: In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole-13C6 in a solvent such as ethanol (B145695) or a mixture of water and a water-miscible organic solvent.

  • Addition of Base: Add a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to the solution to form the sodium or potassium salt of the mercaptobenzimidazole.

  • Addition of Second Reactant: To this solution, add 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride portion-wise while maintaining the temperature of the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and add water to precipitate the crude product. Filter the solid, wash it with water to remove inorganic salts, and then with a non-polar solvent like hexane (B92381) to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane) to yield pure this compound.

Analytical Data

The following table summarizes the predicted and known analytical data for this compound.

ParameterValueReference/Method
Molecular Formula C₁₀¹³C₆H₁₄F₃N₃OS-
Molecular Weight 359.32 g/mol Calculated[1]
Exact Mass 359.0999 DaCalculated
CAS Number 1261392-56-6[1]
Appearance White to off-white solidPredicted
¹H NMR Spectrum should be identical to unlabeled standardPredicted
¹³C NMR Signals for the six labeled carbons will be enhanced and may show different splitting patterns.Predicted
Mass Spectrum (ESI-MS) [M+H]⁺ at m/z 360.1Predicted

Note: The analytical data presented are predicted based on the known properties of the unlabeled compound and the nature of isotopic labeling. Experimental verification is required for confirmation.

References

An In-depth Technical Guide to the Synthesis and Purification of Lansoprazole Sulfide-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Lansoprazole (B1674482) sulfide-¹³C₆, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Lansoprazole. The document outlines a feasible synthetic pathway, detailed experimental protocols, and purification methodologies.

Introduction

Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. To accurately quantify Lansoprazole and its metabolites in biological matrices using mass spectrometry, a stable isotope-labeled internal standard is essential. Lansoprazole sulfide-¹³C₆, labeled in the benzimidazole (B57391) ring, serves as an ideal standard due to its chemical similarity to the analyte and its distinct mass. This guide details a practical approach for its laboratory-scale synthesis and purification.

Synthetic Pathway

The synthesis of Lansoprazole sulfide-¹³C₆ involves a multi-step process commencing from commercially available Aniline-¹³C₆. The key steps are the formation of the ¹³C₆-labeled o-phenylenediamine, cyclization to ¹³C₆-2-mercaptobenzimidazole, and subsequent condensation with the pyridine (B92270) side chain.

Synthetic Pathway A Aniline-¹³C₆ B o-Nitroaniline-¹³C₆ A->B Nitration C o-Phenylenediamine-¹³C₆ B->C Reduction D 2-Mercaptobenzimidazole-¹³C₆ C->D Cyclization with CS₂ or KEtX E Lansoprazole Sulfide-¹³C₆ D->E Condensation F 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl F->E

Caption: Synthetic route for Lansoprazole sulfide-¹³C₆.

Experimental Protocols

3.1. Synthesis of o-Phenylenediamine-¹³C₆

The synthesis of o-phenylenediamine-¹³C₆ starts with the nitration of Aniline-¹³C₆ followed by the reduction of the resulting o-nitroaniline-¹³C₆.

  • Step 1: Nitration of Aniline-¹³C₆

  • Step 2: Reduction of o-Nitroaniline-¹³C₆ to o-Phenylenediamine-¹³C₆ [1][2]

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, place o-nitroaniline-¹³C₆ (0.5 mole), 40 mL of a 20% sodium hydroxide (B78521) solution, and 200 mL of 95% ethanol.

    • Heat the mixture with vigorous stirring on a steam bath until it boils gently.

    • Turn off the steam and add 130 g of zinc dust in 10-g portions at a rate that maintains the boiling.

    • After the addition is complete, continue to reflux and stir for one hour. The deep red color of the solution should fade.

    • Filter the hot mixture by suction and wash the zinc residue with two 150 mL portions of hot ethanol.

    • Combine the filtrates, add 2-3 g of sodium hydrosulfite, and concentrate under reduced pressure to a volume of 125–150 mL.

    • Cool the concentrate thoroughly in an ice-salt bath to induce crystallization.

    • Collect the crystals, wash with a small amount of ice water, and dry in a vacuum desiccator. For higher purity, the product can be recrystallized from hot water containing sodium hydrosulfite and treated with decolorizing charcoal.[1]

3.2. Synthesis of 2-Mercaptobenzimidazole-¹³C₆ [3][4][5][6]

This step involves the cyclization of o-phenylenediamine-¹³C₆.

  • In a 1-L flask, combine o-phenylenediamine-¹³C₆ (0.3 mole), potassium ethyl xanthate (0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add 12 g of Norit (activated charcoal) and continue refluxing for 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Heat the filtrate to 60–70°C, add 300 mL of warm tap water, and then add a solution of 25 mL of acetic acid in 50 mL of water with vigorous stirring.

  • Allow the product to crystallize, then cool in a refrigerator for 3 hours to complete crystallization.

  • Collect the white crystals by suction filtration and dry overnight at 40°C. A yield of 84–86% can be expected based on the unlabeled synthesis.[3]

3.3. Synthesis of Lansoprazole Sulfide-¹³C₆

This final step is the condensation of the labeled benzimidazole with the pyridine side chain.

  • Suspend 10 g of 2-mercaptobenzimidazole-¹³C₆ and 11 g of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride in water.

  • Add a solution of 5 g of sodium hydroxide in water at ambient temperature.

  • Stir the reaction mixture until completion (monitor by TLC or HPLC).

  • Filter the separated solid product and dry to obtain Lansoprazole sulfide-¹³C₆.

Purification of Lansoprazole Sulfide-¹³C₆

Purification is critical to remove unreacted starting materials and side products. A combination of recrystallization and chromatographic methods can be employed.

4.1. Recrystallization

While specific recrystallization protocols for Lansoprazole sulfide (B99878) are not extensively detailed, methods for purifying Lansoprazole by removing the sulfide impurity can be adapted.[7][8][9][10][11]

  • Solvent System: A mixture of an organic solvent and water is often effective. Suitable organic solvents include ethanol, isopropanol, and acetone.[7][8]

  • General Protocol:

    • Dissolve the crude Lansoprazole sulfide-¹³C₆ in a minimal amount of a suitable hot solvent mixture (e.g., ethanol/water).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

4.2. High-Performance Liquid Chromatography (HPLC) Purification [12][13]

For achieving high purity, preparative HPLC is a suitable method.

  • Column: A C18 stationary phase is effective for the separation of Lansoprazole sulfide and its impurities.[13]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate (B1210297) for mass spectrometry compatibility) is recommended.[12][13]

  • Protocol:

    • Dissolve the crude product in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

    • Perform preparative HPLC using a C18 column and a gradient of acetonitrile in water (with a mass spectrometry-compatible modifier like formic acid).

    • Collect the fractions containing the pure Lansoprazole sulfide-¹³C₆.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Lansoprazole Sulfide-¹³C₆ Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Initial Cleanup Prep_HPLC Preparative HPLC (C18 Column) Recrystallization->Prep_HPLC High Purity Pure_Product Pure Lansoprazole Sulfide-¹³C₆ Prep_HPLC->Pure_Product

Caption: General purification workflow for Lansoprazole sulfide-¹³C₆.

Data Presentation

Table 1: Synthesis Yields (Representative for Unlabeled Analogs)

Reaction StepProductTypical Yield (%)Reference
Reductiono-Phenylenediamine74 - 93[1]
Cyclization2-Mercaptobenzimidazole84 - 86.5[3]

Table 2: HPLC Parameters for Purity Analysis [13]

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Time(min)/%B: 0/10, 10/10, 45/60, 50/65, 51/10, 60/10
Flow Rate 1.0 mL/min
Detection 260 nm
LOD 0.003%
LOQ 0.01%

Table 3: Purity Specifications

CompoundPurity SpecificationMethod
Lansoprazole Sulfide>98.0%HPLC
Lansoprazole<0.2% Sulfide ImpurityHPLC[7][9]

Conclusion

The synthesis and purification of Lansoprazole sulfide-¹³C₆ can be achieved through a well-defined, multi-step process. The key challenges lie in the synthesis of the ¹³C₆-labeled benzimidazole precursor and the rigorous purification of the final product. The protocols outlined in this guide, compiled from established chemical literature, provide a solid foundation for researchers to produce high-purity Lansoprazole sulfide-¹³C₆ for use as an internal standard in demanding analytical applications. Careful execution of each step and diligent in-process monitoring are paramount to achieving the desired yield and purity.

References

Lansoprazole Sulfide-13C6: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical profile of Lansoprazole sulfide-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines the expected data from a Certificate of Analysis, details the experimental protocols for its characterization, and presents a visual representation of the quality control workflow.

Quantitative Data Summary

The following tables summarize the typical quantitative data expected for a batch of this compound, ensuring its identity, purity, and quality for research and development applications.

Table 1: Physical and Chemical Properties

PropertySpecification
Appearance White to off-white solid
Molecular Formula C₁₀¹³C₆H₁₄F₃N₃OS
Molecular Weight 359.36 g/mol
Melting Point 147.0 to 151.0 °C
Solubility Soluble in DMSO and Methanol

Table 2: Analytical Data

AnalysisMethodSpecification
Chemical Purity (HPLC) HPLC-UV≥ 98.0%[1]
Isotopic Purity Mass Spectrometry≥ 99%
Identity (¹H NMR) ¹H NMRConforms to structure
Identity (¹³C NMR) ¹³C NMRConforms to structure
Identity (Mass Spec) HRMSConforms to structure
Residual Solvents GC-HSMeets ICH Q3C limits
Water Content Karl Fischer Titration≤ 0.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is for the determination of the chemical purity of this compound and the separation of related impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 stationary phase, 250 mm length, 4.6 mm internal diameter, 5 µm particle size.[2]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 10
    50.0 90
    51.0 10

    | 60.0 | 10 |

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 260 nm.[2][3]

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase to a suitable concentration.[4]

Mass Spectrometry (MS) for Identity and Isotopic Purity

High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Operated in full scan mode to acquire accurate mass data.

  • Expected Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 360.09, which is 6 Da higher than the unlabeled Lansoprazole sulfide (B99878) due to the six ¹³C atoms.

  • Isotopic Purity Assessment: The relative intensities of the M+0 to M+6 peaks are measured to calculate the percentage of the fully labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[5] The solution should be free of particulate matter.[6]

  • ¹H NMR: The spectrum should be consistent with the proton chemical shifts and coupling patterns expected for the Lansoprazole sulfide structure.

  • ¹³C NMR: The spectrum will show signals corresponding to the carbon atoms in the molecule. The six signals for the benzimidazole (B57391) ring carbons will be present, with chemical shifts typically observed in the aromatic region for this heterocyclic system.[7][8][9][10] Due to the ¹³C enrichment, these signals will be significantly enhanced.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and quality control of this compound.

Quality_Control_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_release Product Release Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sampling Batch Sampling Purification->Sampling HPLC HPLC Analysis (Purity) Sampling->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) Sampling->MS NMR NMR Spectroscopy (Structure Confirmation) Sampling->NMR Other Other Tests (Water Content, Residual Solvents) Sampling->Other CoA Certificate of Analysis Generation HPLC->CoA MS->CoA NMR->CoA Other->CoA Release Final Product Release CoA->Release

Caption: Quality control workflow for this compound.

Analytical_Technique_Relationship cluster_sample This compound Sample cluster_techniques Analytical Techniques cluster_information Information Obtained Sample Test Sample HPLC HPLC Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Chemical Purity (%) HPLC->Purity Identity Molecular Weight Confirmation MS->Identity Isotopic Isotopic Enrichment (%) MS->Isotopic Structure Structural Elucidation NMR->Structure

Caption: Relationship between analytical techniques and information obtained.

References

Isotopic Purity of Lansoprazole Sulfide-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Lansoprazole sulfide-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies of Lansoprazole. This document details the expected isotopic purity, the synthetic pathway for its preparation, and the analytical methodologies for its verification.

Data Presentation

The isotopic purity of this compound is a critical parameter for its use as an internal standard. While a certificate of analysis for a specific batch should always be consulted, the following table summarizes the typical quantitative data for commercially available this compound and similar 13C6-labeled benzimidazole (B57391) derivatives.

ParameterTypical SpecificationMethod of Analysis
Isotopic Purity ≥ 99%Mass Spectrometry (MS)
Chemical Purity ≥ 98%HPLC
13C Enrichment per C ≥ 99 atom %13C NMR Spectroscopy

Synthesis of this compound

The synthesis of this compound involves the incorporation of six carbon-13 atoms into the benzimidazole ring. A plausible synthetic route begins with commercially available [¹³C₆]aniline, which is converted to a [¹³C₆]-labeled o-phenylenediamine (B120857) derivative. This intermediate is then cyclized to form the 2-mercaptobenzimidazole-13C6 core, followed by coupling with the side chain to yield the final product.

Lansoprazole_Sulfide_13C6_Synthesis cluster_0 Step 1: Synthesis of 2-Mercaptobenzimidazole-13C6 cluster_1 Step 2: Coupling Reaction Aniline_13C6 [13C6]Aniline o_Phenylenediamine_13C6 [13C6]o-Phenylenediamine derivative Aniline_13C6->o_Phenylenediamine_13C6 Multi-step synthesis Mercaptobenzimidazole_13C6 2-Mercaptobenzimidazole-13C6 o_Phenylenediamine_13C6->Mercaptobenzimidazole_13C6 Cyclization with a thiocarbonyl source Lansoprazole_Sulfide_13C6 This compound Mercaptobenzimidazole_13C6->Lansoprazole_Sulfide_13C6 Nucleophilic Substitution Side_Chain 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Side_Chain->Lansoprazole_Sulfide_13C6 MS_Workflow Start Sample Preparation HRMS High-Resolution Mass Spectrometry Analysis Start->HRMS Data_Acquisition Full Scan Data Acquisition HRMS->Data_Acquisition Data_Analysis Isotopologue Peak Integration and Correction Data_Acquisition->Data_Analysis Result Isotopic Purity Calculation Data_Analysis->Result NMR_Workflow Start Sample Preparation in Deuterated Solvent NMR_Acquisition Quantitative 13C NMR Acquisition (Inverse-gated decoupling) Start->NMR_Acquisition Data_Processing Signal Integration NMR_Acquisition->Data_Processing Calculation Comparison of Enriched and Natural Abundance Signals Data_Processing->Calculation Result Determination of 13C Enrichment Calculation->Result

An In-depth Technical Guide to the Core Mechanisms of Action of Lansoprazole Sulfide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the multifaceted mechanisms of action of lansoprazole (B1674482) sulfide (B99878), the 13C6 isotopically labeled version of which is a valuable tool in research and development. While its parent compound, lansoprazole, is widely known as a proton pump inhibitor (PPI), its sulfide metabolite exhibits a range of biological activities, extending its relevance to infectious diseases and oncology. This document outlines the core molecular pathways, presents quantitative data for comparative analysis, and describes the experimental methodologies used to elucidate these functions.

Lansoprazole sulfide-13C6 is a stable isotope-labeled form of lansoprazole sulfide, where six carbon atoms are replaced with the Carbon-13 isotope. This labeling does not alter the molecule's biological activity but provides a distinct mass signature, making it an invaluable tracer for metabolic studies and an internal standard for quantitative analysis by mass spectrometry. The mechanisms described herein apply to both the labeled and unlabeled forms of lansoprazole sulfide.

Chapter 1: The Role in Gastric Acid Secretion: Proton Pump Inhibition

The primary and most well-documented mechanism of the parent drug, lansoprazole, is the inhibition of the gastric H⁺/K⁺-ATPase, or proton pump, located in the secretory canaliculi of parietal cells. This action effectively reduces gastric acid secretion.

1.1 Mechanism of Action: Prodrug Activation

Lansoprazole itself is a prodrug that requires activation in an acidic environment.[1] In the acidic compartments of the parietal cells, lansoprazole undergoes a proton-catalyzed transformation into a reactive cationic sulfenamide (B3320178).[1] This activated form then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H⁺/K⁺-ATPase, leading to irreversible inhibition of the enzyme.[1]

Lansoprazole sulfide is a key metabolite of lansoprazole, primarily formed in the liver by the cytochrome P450 enzyme CYP3A4.[2][3] It is important to distinguish this systemic sulfide metabolite from the locally formed, active sulfenamide that directly inhibits the proton pump. While structurally related, the direct inhibitory potency of the sulfide form on the H⁺/K⁺-ATPase is less pronounced than that of the activated sulfenamide.

lansoprazole_activation lansoprazole Lansoprazole (Prodrug) acidic_env Acidic Environment (Parietal Cell Canaliculi) lansoprazole->acidic_env Accumulation sulfenic_acid Sulfenic Acid Intermediate acidic_env->sulfenic_acid Proton-catalyzed rearrangement sulfenamide Cationic Sulfenamide (Active Metabolite, AG2000) sulfenic_acid->sulfenamide Dehydration proton_pump H+/K+-ATPase (Proton Pump) sulfenamide->proton_pump Binding covalent_bond Covalent Disulfide Bond (with Cysteine Residues) sulfenamide->covalent_bond inhibition Irreversible Inhibition proton_pump->inhibition Leads to covalent_bond->proton_pump Forms on

Figure 1: Acid-catalyzed activation pathway of lansoprazole.

lansoprazole_metabolism lansoprazole Lansoprazole cyp2c19 CYP2C19 lansoprazole->cyp2c19 Metabolized by cyp3a4 CYP3A4 lansoprazole->cyp3a4 Metabolized by hydroxy_lansoprazole 5-Hydroxylansoprazole cyp2c19->hydroxy_lansoprazole Forms lansoprazole_sulfone Lansoprazole Sulfone cyp3a4->lansoprazole_sulfone Forms lansoprazole_sulfide Lansoprazole Sulfide cyp3a4->lansoprazole_sulfide Forms

Figure 2: Metabolic pathways of lansoprazole.

1.2 Quantitative Data: H⁺/K⁺-ATPase Inhibition

CompoundTargetIC₅₀Reference(s)
LansoprazoleH⁺/K⁺-ATPase5.5 µM[4]

1.3 Experimental Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the H⁺/K⁺-ATPase enzyme.

  • Enzyme Preparation: Gastric tubulovesicles (TVs) rich in H⁺/K⁺-ATPase are prepared from the gastric mucosa of hogs or rabbits.[4][5]

  • Assay Principle: The activity of the H⁺/K⁺-ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released.[6]

  • Procedure:

    • The prepared gastric TVs are pre-incubated with various concentrations of the test compound (e.g., lansoprazole sulfide) in a buffer solution (e.g., Tris-HCl) containing MgCl₂ and KCl at a controlled pH (e.g., 7.4).[6]

    • The enzymatic reaction is initiated by the addition of ATP.[6]

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is stopped by adding an acid solution (e.g., trichloroacetic acid).[6]

    • The amount of released inorganic phosphate is measured spectrophotometrically, often using a colorimetric method such as the Fiske-Subbarow method.[6]

    • The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.[4]

Chapter 2: Anti-tuberculosis Activity of Lansoprazole Sulfide

Recent studies have identified lansoprazole sulfide as a promising anti-tuberculous agent.[7] Its mechanism of action in this context is distinct from proton pump inhibition and targets the energy metabolism of Mycobacterium tuberculosis.

2.1 Mechanism of Action: Inhibition of the Respiratory Chain

Lansoprazole sulfide inhibits the respiratory chain supercomplex III₂IV₂ of Mycobacterium smegmatis, a close homolog of Mycobacterium tuberculosis.[7] It specifically binds to the Q₀ cavity of this supercomplex, thereby inhibiting the quinol substrate oxidation process and, consequently, the activity of the enzyme.[7] This disruption of the electron transport chain is detrimental to the energy production of the bacterium.

antituberculosis_mechanism lpzs Lansoprazole Sulfide (LPZS) qo_cavity Q₀ Cavity lpzs->qo_cavity Binds to inhibition Inhibition lpzs->inhibition supercomplex Mycobacterial Respiratory Supercomplex III₂IV₂ electron_transport Electron Transport Chain supercomplex->electron_transport Component of qo_cavity->supercomplex atp_synthesis ATP Synthesis electron_transport->atp_synthesis Drives bacterial_growth Bacterial Growth atp_synthesis->bacterial_growth Required for inhibition->electron_transport Blocks inhibition->bacterial_growth Prevents

Figure 3: Anti-tuberculosis mechanism of lansoprazole sulfide.

2.2 Quantitative Data: Anti-tuberculosis Activity

CompoundTarget Organism/SystemIC₅₀Reference(s)
Lansoprazole SulfideM. tuberculosis (intracellular)Not specified in snippets
Lansoprazole SulfideM. tuberculosis (in broth)Not specified in snippets

2.3 Experimental Protocol: Intracellular M. tuberculosis Inhibition Assay

This assay evaluates the efficacy of a compound against M. tuberculosis residing within host cells.

  • Cell Culture and Infection: A suitable host cell line, such as human monocytic cells, is cultured and infected with M. tuberculosis (e.g., H37Rv strain) at a specific multiplicity of infection (MOI).

  • Compound Treatment: After allowing for phagocytosis of the bacteria, extracellular bacteria are removed, and the infected cells are treated with various concentrations of the test compound (lansoprazole sulfide).

  • Assessment of Bacterial Viability: After a defined incubation period, the host cells are lysed to release the intracellular bacteria. The viability of the released bacteria is then assessed, typically by plating serial dilutions on a suitable growth medium (e.g., Middlebrook 7H11 agar) and counting the colony-forming units (CFUs).

  • Data Analysis: The reduction in CFU counts in treated samples compared to untreated controls is used to determine the inhibitory activity of the compound.

Chapter 3: Anticancer Activity via Fatty Acid Synthase (FASN) Inhibition

Lansoprazole and its metabolites have demonstrated anticancer properties, which are attributed to the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types.[8][9]

3.1 Mechanism of Action: Targeting Cancer Cell Metabolism

FASN is a crucial enzyme for de novo lipogenesis, providing lipids for membrane formation, energy storage, and signaling in rapidly proliferating cancer cells.[9][10] Inhibition of FASN by lansoprazole and its metabolites, such as 5-hydroxy lansoprazole sulfide, disrupts these processes, leading to reduced cancer cell survival and proliferation.[8][9][10] Interestingly, different metabolites may target different domains of the FASN enzyme; for instance, lansoprazole has been found to inhibit the thioesterase domain, while 5-hydroxy lansoprazole sulfide inhibits the enoyl reductase domain.[9][10]

anticancer_mechanism lansoprazole_metabolites Lansoprazole & Metabolites (e.g., Lansoprazole Sulfide) fasn Fatty Acid Synthase (FASN) lansoprazole_metabolites->fasn Inhibits inhibition Inhibition lansoprazole_metabolites->inhibition de_novo_lipogenesis De Novo Lipogenesis fasn->de_novo_lipogenesis Catalyzes cancer_cell_survival Cancer Cell Proliferation & Survival de_novo_lipogenesis->cancer_cell_survival Supports inhibition->cancer_cell_survival Leads to reduced

Figure 4: Anticancer mechanism via FASN inhibition.

3.2 Quantitative Data: FASN Inhibition

CompoundTargetIC₅₀Reference(s)
LansoprazoleFASN6.7 ± 0.9 µM[8]
OmeprazoleFASN18.4 ± 1.7 µM[8]
PantoprazoleFASN11.2 ± 1.2 µM[8]
RabeprazoleFASN9.5 ± 1.1 µM[8]

3.3 Experimental Protocol: FASN Activity Assay

This assay measures the enzymatic activity of FASN and its inhibition by test compounds.

  • Enzyme Source: FASN can be purified from tissue or obtained from cancer cell lysates (e.g., MCF7 breast cancer cells).[8]

  • Assay Principle: FASN activity is commonly measured by monitoring the oxidation of the cofactor NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[8]

  • Procedure:

    • The enzyme source is incubated with the test compound (e.g., lansoprazole sulfide) in a suitable buffer (e.g., potassium phosphate buffer) containing dithiothreitol (B142953) (DTT) and the substrates acetyl-CoA and NADPH.[8]

    • The reaction is initiated by the addition of malonyl-CoA.[8]

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.[8]

    • The rate of NADPH consumption is proportional to FASN activity. The IC₅₀ value is determined by measuring the activity at various concentrations of the inhibitor.[8]

Chapter 4: Inhibition of Swelling-Dependent Chloride Channels (IClswell)

In addition to its other activities, lansoprazole and its activated form have been shown to inhibit swelling-dependent chloride channels (IClswell).[1][11]

4.1 Mechanism of Action: Modulation of Ion Transport

Lansoprazole and its activated sulfenamide form (AG2000) can block IClswell channels.[1][11] This suggests a potential role in modulating cellular processes that involve chloride transport, such as volume regulation and potentially gastric acid secretion, where chloride channels are also implicated. The block appears to be dose-dependent and, for lansoprazole, reversible.[1]

chloride_channel_inhibition lansoprazole_forms Lansoprazole & Active Forms (e.g., AG2000) iclswell Swelling-Dependent Chloride Channel (IClswell) lansoprazole_forms->iclswell Binds to & Blocks blockade Blockade lansoprazole_forms->blockade chloride_influx Chloride Ion Influx iclswell->chloride_influx Mediates cellular_processes Cellular Processes (e.g., Volume Regulation) chloride_influx->cellular_processes Regulates blockade->chloride_influx Prevents

Figure 5: Inhibition of swelling-dependent chloride channels.

4.2 Quantitative Data: IClswell Inhibition

CompoundTargetIC₅₀Reference(s)
LansoprazoleIClswell≈160 µM[1]
AG2000 (activated form)IClswell≈22 µM[1]

4.3 Experimental Protocol: Whole-Cell Patch-Clamp Recording

This electrophysiological technique is used to measure ion channel activity.

  • Cell Preparation: Cells expressing the channel of interest (e.g., NIH3T3 fibroblasts for IClswell) are cultured on coverslips.[1]

  • Recording Setup: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.[12][13][14]

  • Procedure:

    • A holding potential is applied, and voltage steps are used to elicit channel activity.[1]

    • To activate IClswell, the extracellular solution is made hypotonic, inducing cell swelling.[1]

    • The resulting chloride current is recorded.

    • The test compound (lansoprazole sulfide) is then added to the extracellular solution, and the change in current is measured to determine the extent of inhibition.

    • Dose-response curves are generated to calculate the IC₅₀ value.[1]

References

Lansoprazole Sulfide: An In-depth Technical Guide on its Role as a Key Metabolite of Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482), a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. A significant metabolic pathway involves the formation of lansoprazole sulfide (B99878). This technical guide provides a comprehensive overview of lansoprazole sulfide as a metabolite, focusing on its formation, the enzymes involved, quantitative kinetic and pharmacokinetic data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Metabolic Pathway of Lansoprazole to Lansoprazole Sulfide

Lansoprazole is a racemic mixture of (R)- and (S)-enantiomers, both of which are metabolized to lansoprazole sulfide. The primary enzyme responsible for the sulfoxidation of lansoprazole to both lansoprazole sulfone and lansoprazole sulfide is CYP3A4.[1] Another major metabolic pathway for lansoprazole is hydroxylation to 5-hydroxylansoprazole, which is primarily catalyzed by CYP2C19.[1] The metabolism of lansoprazole exhibits stereoselectivity, with the (R)-enantiomer favoring the CYP3A4-mediated sulfoxidation pathway, while the (S)-enantiomer is preferentially metabolized by CYP2C19.[1]

The metabolic conversion of lansoprazole to its sulfide and sulfone metabolites is a critical aspect of its disposition and potential for drug-drug interactions. Understanding the kinetics of these pathways is essential for predicting the pharmacokinetic profile of lansoprazole in diverse patient populations, particularly those with genetic polymorphisms in CYP2C19.

Lansoprazole_Metabolism cluster_lansoprazole Lansoprazole cluster_metabolites Metabolites Lansoprazole (Racemic) Lansoprazole (Racemic) (R)-Lansoprazole (R)-Lansoprazole Lansoprazole (Racemic)->(R)-Lansoprazole (S)-Lansoprazole (S)-Lansoprazole Lansoprazole (Racemic)->(S)-Lansoprazole Lansoprazole Sulfide Lansoprazole Sulfide Lansoprazole (Racemic)->Lansoprazole Sulfide CYP3A4 Lansoprazole Sulfone Lansoprazole Sulfone Lansoprazole (Racemic)->Lansoprazole Sulfone CYP3A4 5-Hydroxylansoprazole 5-Hydroxylansoprazole Lansoprazole (Racemic)->5-Hydroxylansoprazole CYP2C19 (R)-Lansoprazole->Lansoprazole Sulfide CYP3A4 (R)-Lansoprazole->Lansoprazole Sulfone CYP3A4 (S)-Lansoprazole->5-Hydroxylansoprazole CYP2C19

Caption: Metabolic pathways of lansoprazole.

Quantitative Data

In Vitro Metabolism Kinetics

The intrinsic clearance (Clint) for the formation of sulfone and hydroxylated metabolites from the (R)- and (S)-enantiomers of lansoprazole in human liver microsomes has been determined. This data highlights the stereoselective nature of lansoprazole metabolism.

EnantiomerMetabolic PathwayIntrinsic Clearance (Clint) (μL/min/mg protein)Primary Enzyme
(R)-Lansoprazole Sulfoxidation0.006 ± 0.000CYP3A4
(-)-Lansoprazole Sulfoxidation0.023 ± 0.001CYP3A4

Data from a study on the stereoselective metabolism of lansoprazole in human liver microsomes.[2]

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy volunteers provide in vivo data on the disposition of lansoprazole and its major metabolites. The following table summarizes the key pharmacokinetic parameters for lansoprazole and its sulfone metabolite, which is structurally and metabolically related to lansoprazole sulfide.

CompoundCmax (ng/mL)Tmax (h)AUC0-∞ (ng·h/mL)
Lansoprazole 810 - 8791.5 - 2.21825 - 2229
Lansoprazole Sulfone 66.6 ± 52.91.9 ± 0.8231.9 ± 241.7

Data from pharmacokinetic studies of lansoprazole in healthy subjects.[3][4]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of lansoprazole to lansoprazole sulfide using human liver microsomes.

Objective: To determine the in vitro metabolism of lansoprazole to lansoprazole sulfide and other metabolites in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Lansoprazole

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of lansoprazole in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and lansoprazole solution to the desired final concentrations.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time may need to be optimized based on the metabolic rate of lansoprazole.

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an appropriate internal standard. The organic solvent precipitates the proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant for the presence and quantity of lansoprazole and its metabolites, including lansoprazole sulfide, using a validated LC-MS/MS method.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, Microsomes, Lansoprazole) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C (Time Course) C->D E Terminate with Acetonitrile + Internal Standard D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Experimental workflow for HLM assay.

Quantification of Lansoprazole Sulfide by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of lansoprazole sulfide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of lansoprazole sulfide in plasma or microsomal incubation samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, may need to be optimized.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for lansoprazole sulfide and the internal standard must be determined and optimized. For example, for lansoprazole, a transition of m/z 370.1 → 252.1 has been used.

Sample Preparation:

  • Protein Precipitation: For plasma samples, add a cold organic solvent like acetonitrile (typically 3 volumes of solvent to 1 volume of plasma) containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in the calibration standards.

  • The concentration of lansoprazole sulfide in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing P1 Add Acetonitrile + Internal Standard to Sample P2 Vortex and Centrifuge P1->P2 P3 Collect Supernatant P2->P3 L1 Inject Sample onto HPLC P3->L1 L2 Chromatographic Separation L1->L2 M1 Mass Spectrometric Detection (MRM Mode) L2->M1 D1 Generate Calibration Curve M1->D1 D2 Quantify Lansoprazole Sulfide D1->D2

Caption: Workflow for LC-MS/MS quantification.

Conclusion

Lansoprazole sulfide is a significant metabolite of lansoprazole, formed primarily through the CYP3A4-mediated sulfoxidation pathway. The formation of this metabolite is stereoselective, with a preference for the (R)-enantiomer of lansoprazole. This technical guide has provided an in-depth overview of the metabolic pathways leading to lansoprazole sulfide, presented available quantitative data on its formation and pharmacokinetics, and detailed the experimental protocols necessary for its study. This information is crucial for a comprehensive understanding of lansoprazole's disposition and will be a valuable asset for researchers and professionals in the field of drug metabolism and development. Further research to elucidate the specific kinetic parameters of lansoprazole sulfide formation and its distinct pharmacokinetic profile will enhance our understanding of lansoprazole's clinical pharmacology.

References

Commercial Suppliers and Technical Guide for Lansoprazole Sulfide-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the quantitative analysis of Lansoprazole (B1674482) and its metabolites, Lansoprazole sulfide-¹³C₆ is a critical tool. This technical guide provides an in-depth overview of its commercial availability, key quantitative data, and detailed experimental protocols for its application in bioanalytical methods.

Commercial Availability

Lansoprazole sulfide-¹³C₆ is available from specialized chemical suppliers who synthesize and characterize stable isotope-labeled compounds for research purposes. A prominent commercial supplier for this compound is MedChemExpress. While a specific Certificate of Analysis is typically provided upon purchase, the following table summarizes the expected quantitative data for Lansop-razole sulfide-¹³C₆ based on typical specifications for such standards.

ParameterTypical SpecificationSupplier Example
Chemical Formula C₁₀¹³C₆H₁₄F₃N₃OSMedChemExpress
Molecular Weight 359.32 g/mol MedChemExpress
CAS Number 1261392-56-6MedChemExpress
Unlabeled CAS 103577-40-8MedChemExpress
Chemical Purity (HPLC) ≥98%MedChemExpress
Isotopic Purity ≥99 atom % ¹³CMedChemExpress
Appearance White to off-white solidMedChemExpress
Storage Store at -20°CMedChemExpress

Note: The specifications provided are typical and may vary by lot. It is recommended to obtain a lot-specific Certificate of Analysis from the supplier.

Mechanism of Action of Lansoprazole: Inhibition of the Gastric H⁺/K⁺ ATPase

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its mechanism of action involves the irreversible inhibition of the H⁺/K⁺ ATPase, the proton pump located in the secretory canaliculi of gastric parietal cells.[1] This enzyme is responsible for the final step in the secretion of hydrochloric acid into the stomach lumen.

Lansoprazole is a prodrug that, upon reaching the acidic environment of the parietal cell, undergoes an acid-catalyzed conversion to its active, sulfenamide (B3320178) form.[2][3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H⁺/K⁺ ATPase, leading to its inactivation.[1]

Figure 1. Signaling pathway of Lansoprazole's mechanism of action.

Experimental Protocol: Quantitative Analysis of Lansoprazole in Human Plasma using Lansoprazole sulfide-¹³C₆ by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lansoprazole in human plasma, utilizing Lansoprazole sulfide-¹³C₆ as an internal standard (IS).

1. Materials and Reagents

  • Lansoprazole analytical standard

  • Lansoprazole sulfide-¹³C₆ (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Lansoprazole in methanol.

  • Lansoprazole sulfide-¹³C₆ (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Lansoprazole sulfide-¹³C₆ in methanol.

  • Working Solutions: Prepare serial dilutions of the Lansoprazole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lansoprazole: m/z 370.1 → 252.1

    • Lansoprazole sulfide-¹³C₆: m/z 360.1 → 244.1 (Note: MRM transitions should be optimized for the specific instrument used).

5. Data Analysis

  • Integrate the peak areas for both Lansoprazole and Lansoprazole sulfide-¹³C₆.

  • Calculate the peak area ratio (Lansoprazole / Lansoprazole sulfide-¹³C₆).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Lansoprazole in the QC and unknown samples from the calibration curve.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Lansoprazole sulfide-¹³C₆ (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Area Integration Detection->Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Figure 2. Experimental workflow for quantification of Lansoprazole.

Lansoprazole Metabolism

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The major metabolites are 5-hydroxy-lansoprazole and lansoprazole sulfone. Lansoprazole sulfide (B99878) is also a known metabolite. The metabolic pathway can be influenced by genetic polymorphisms of CYP2C19, leading to inter-individual variability in drug clearance.

Lansoprazole_Metabolism cluster_metabolites Metabolites Lansoprazole Lansoprazole Hydroxy_Lansoprazole 5-Hydroxy-lansoprazole Lansoprazole->Hydroxy_Lansoprazole CYP2C19 Lansoprazole_Sulfone Lansoprazole Sulfone Lansoprazole->Lansoprazole_Sulfone CYP3A4 Lansoprazole_Sulfide Lansoprazole Sulfide Lansoprazole->Lansoprazole_Sulfide CYP3A4

Figure 3. Simplified metabolic pathway of Lansoprazole.

References

An In-depth Technical Guide to the Solubility and Stability of Lansoprazole Sulfide-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Lansoprazole sulfide-¹³C₆, a labeled metabolite and significant impurity of the proton pump inhibitor, Lansoprazole. Understanding these physicochemical properties is critical for the development of stable pharmaceutical formulations, analytical method development, and for its use as an internal standard in pharmacokinetic studies. While specific data for the ¹³C₆-labeled variant is limited, this guide draws upon available information for Lansoprazole sulfide (B99878) and its deuterated analog (Lansoprazole Sulfide-d4) to provide a thorough technical resource.

Physicochemical Properties

Lansoprazole sulfide, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, is a primary metabolite and degradation product of Lansoprazole.[1] The ¹³C₆-labeled version is structurally identical, with six carbon atoms isotopically labeled, making it an ideal internal standard for mass spectrometry-based quantification.

PropertyValueReference
Chemical Formula C₁₀¹³C₆H₁₄F₃N₃OS[2]
Molecular Weight ~359.38 g/mol N/A
CAS Number 103577-40-8 (unlabeled)[2]
Appearance White to off-white solid[3]
Melting Point 142-144 °C[4]

Solubility Profile

Quantitative Solubility Data:

SolventSolubilityRemarksReference
Dimethyl Sulfoxide (DMSO)2 mg/mL (5.66 mM)Sonication is recommended to aid dissolution.[5]

Qualitative Solubility Data:

SolventSolubilityReference
MethanolSoluble[6]
DichloromethaneSoluble (for d4 analog)[7]
WaterNo data available[8]

For practical applications, it is recommended to determine the solubility of Lansoprazole sulfide-¹³C₆ experimentally in the specific solvent systems relevant to the intended use.

Stability Profile

Lansoprazole sulfide is known to be a degradation product of Lansoprazole and is itself susceptible to further degradation under various stress conditions.[1][9] Understanding its stability is crucial for the accurate interpretation of stability studies of Lansoprazole and for the proper storage and handling of Lansoprazole sulfide-¹³C₆ as a reference standard.

Summary of Stability under Stress Conditions:

Stress ConditionStability of Lansoprazole SulfideRemarksReference
Acid Hydrolysis Significant degradationFormed from Lansoprazole under acidic conditions.[1][10]
Base Hydrolysis Significant degradationFormed from Lansoprazole under basic conditions.[1][10]
Oxidative Stress Highly sensitiveFormed from Lansoprazole under oxidative stress.[1][10]
Thermal Stress UnstableComplete degradation observed at 60°C for 7 days.[10]
Photolytic Stress Highly sensitiveSignificant degradation upon exposure to light.[10]
Humidity UnstableHighly unstable at 40°C/75% relative humidity for 7 days.[10]

Storage Recommendations:

For long-term stability, Lansoprazole sulfide-¹³C₆ powder should be stored at -20°C, protected from light and moisture.[5][7] Stock solutions in solvents like DMSO should be stored at -80°C for up to one year to minimize degradation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of Lansoprazole and the analysis of Lansoprazole sulfide. These protocols can be adapted for studies involving Lansoprazole sulfide-¹³C₆.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Protocol for Forced Degradation of Lansoprazole to Yield Lansoprazole Sulfide:

  • Preparation of Stock Solution: Prepare a stock solution of Lansoprazole at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile (B52724) and water.[1]

  • Acid Hydrolysis: Dilute the stock solution with 0.01 N HCl to a final concentration of 1.0 mg/mL. Keep the solution at room temperature and collect samples at different time intervals.[1]

  • Base Hydrolysis: Dilute the stock solution with 2 N NaOH to a final concentration of 1.0 mg/mL. Heat the solution at 80°C and collect samples at various time points.[1]

  • Oxidative Degradation: Dilute the stock solution with 2% hydrogen peroxide to a final concentration of 1.0 mg/mL. Keep the solution at room temperature in the dark and collect samples at different intervals.[1]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several hours. Dissolve the stressed sample in the diluent for analysis.[9]

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV or fluorescent light.[9]

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify Lansoprazole sulfide and other degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.01N HCl, RT) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (2N NaOH, 80°C) Base->Analysis Oxidation Oxidative Stress (2% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (105°C, solid) Thermal->Analysis Photo Photolytic Stress (UV/Fluorescent Light) Photo->Analysis Lansoprazole Lansoprazole Stock Solution (1mg/mL) Lansoprazole->Acid Lansoprazole->Base Lansoprazole->Oxidation Lansoprazole->Thermal Lansoprazole->Photo

Workflow for Forced Degradation Study of Lansoprazole.
Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating Lansoprazole sulfide from the parent drug and other degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particles)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 260 nm

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Lansoprazole sulfide reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Sample Solution: Dissolve the sample containing Lansoprazole sulfide in the diluent to achieve a concentration within the calibration range of the method.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Dissolve Dissolve Sample in Diluent Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (260 nm) Separate->Detect Data Data Acquisition & Processing Detect->Data Degradation_Pathway Lansoprazole Lansoprazole (Sulfoxide) Sulfide Lansoprazole Sulfide Lansoprazole->Sulfide Reduction Sulfone Lansoprazole Sulfone Lansoprazole->Sulfone Oxidation Other Other Degradation Products Sulfide->Other Further Degradation

References

Methodological & Application

Application Notes: Lansoprazole Sulfide-¹³C₆ as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lansoprazole (B1674482) is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. Accurate quantification of Lansoprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, providing high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2]

Lansoprazole sulfide (B99878) is a principal metabolite of Lansoprazole.[3] Its ¹³C₆-labeled counterpart, Lansoprazole sulfide-¹³C₆, serves as an ideal internal standard for the quantification of Lansoprazole and its metabolites. Due to their nearly identical physicochemical properties, Lansoprazole sulfide-¹³C₆ and the analyte of interest co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows for reliable correction of matrix effects and other sources of analytical variability. While specific documentation for Lansoprazole sulfide-¹³C₆ is not extensively available in published literature, its application is analogous to the more commonly documented deuterated form, Lansoprazole sulfide-d₄.[1][2][4] The protocols and data presented herein are based on methodologies established for stable isotope-labeled Lansoprazole sulfide as an internal standard.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Lansoprazole sulfide-¹³C₆ as an internal standard for the quantitative analysis of Lansoprazole in biological matrices, primarily human plasma. The information is intended to assist in the development and validation of robust bioanalytical methods.

Quantitative Data Summary

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of Lansoprazole using a stable isotope-labeled internal standard (such as Lansoprazole sulfide-d₄, which is methodologically interchangeable with Lansoprazole sulfide-¹³C₆).

ParameterMethod A (Human Plasma)Method B (Human Plasma)Method C (Oral Suspension)
Linearity Range 4.50 - 2800.00 ng/mL[5]5.5 - 2200.0 ng/mL[6]5 - 25 µg/mL[7]
Correlation Coefficient (r²) > 0.999[5]Not Reported0.9972 - 0.9991[7]
Lower Limit of Quantification (LLOQ) 4.60 ng/mL5.5 ng/mL[6]5 µg/mL (lowest validated point)[7]
Limit of Detection (LOD) 4.00 ng/mLNot Reported2 ng/mL[7]
Intra-day Precision (%RSD) < 2.25%[5]Not Reported2.98 ± 2.17%[7]
Inter-day Precision (%RSD) < 3.09% to 2.62%Not Reported3.07 ± 0.89%[7]
Accuracy 96.45% to 103.20%[5]Not Reported0.30% to 5.22% (% error)[7]
Recovery 92.10% - 99.11%[5]Not ReportedNot Reported
Internal Standard Used Pantaprazole[5]Bicalutamide[6]Omeprazole[7]

Note: The internal standards in the summarized methods are structural analogs, not stable isotope-labeled versions. However, the performance characteristics provide a strong indication of the expected assay performance when using a superior internal standard like Lansoprazole sulfide-¹³C₆.

Experimental Protocols

A detailed methodology for a representative LC-MS/MS assay for the quantification of Lansoprazole in human plasma using Lansoprazole sulfide-¹³C₆ as an internal standard is provided below. This protocol is a composite of best practices from multiple validated methods.[4][5][6]

Materials and Reagents
  • Lansoprazole reference standard

  • Lansoprazole sulfide-¹³C₆ (Internal Standard)

  • HPLC or UPLC grade acetonitrile (B52724), methanol, and water

  • LC-MS grade ammonium (B1175870) acetate (B1210297) and formic acid

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • 96-well plates or microcentrifuge tubes

Preparation of Stock and Working Solutions
  • Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Lansoprazole in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Lansoprazole sulfide-¹³C₆ in methanol.

  • Lansoprazole Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) methanol:water mixture.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 96-well plate or microcentrifuge tube.

  • Add 50 µL of the internal standard working solution to each well/tube (except for double blanks).

  • Add 300 µL of acetonitrile to each well/tube to precipitate plasma proteins.

  • Vortex mix for 1-2 minutes.

  • Centrifuge at approximately 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Lansoprazole Transition: m/z 370.1 → 252.1 (example)[7]

    • Lansoprazole sulfide-¹³C₆ Transition: The specific precursor and product ions for Lansoprazole sulfide-¹³C₆ would need to be determined by direct infusion. The precursor ion will be 6 mass units higher than that of unlabeled Lansoprazole sulfide.

Calibration and Quantification
  • Prepare calibration standards by spiking blank human plasma with known concentrations of Lansoprazole working solutions.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Analyze the calibration standards, QC samples, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Lansoprazole to Lansoprazole sulfide-¹³C₆ against the nominal concentration of the calibration standards.

  • Determine the concentration of Lansoprazole in the unknown samples by interpolation from the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) (Blank, Standard, QC, Unknown) is_spike Spike with Internal Standard (Lansoprazole Sulfide-¹³C₆, 50 µL) plasma->is_spike protein_precip Protein Precipitation (Acetonitrile, 300 µL) is_spike->protein_precip vortex Vortex Mix protein_precip->vortex centrifuge Centrifugation (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC/HPLC System supernatant->injection separation Chromatographic Separation (C18 Reversed-Phase Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (Triple Quadrupole, MRM Mode) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Workflow for Lansoprazole quantification using an internal standard.

Metabolic Pathway of Lansoprazole

metabolic_pathway lansoprazole Lansoprazole sulfide Lansoprazole Sulfide lansoprazole->sulfide Reduction (CYP3A4) sulfone Lansoprazole Sulfone lansoprazole->sulfone Oxidation (CYP3A4) hydroxy 5-Hydroxy Lansoprazole lansoprazole->hydroxy Hydroxylation (CYP2C19) sulfide->sulfone Oxidation hydroxy_sulfone 5-Hydroxy Lansoprazole Sulfone hydroxy->hydroxy_sulfone Oxidation

References

Application Notes and Protocols for LC-MS/MS Quantitative Analysis of Lansoprazole using Lansoprazole sulfide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482) is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells.[1] Accurate quantification of lansoprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS-based bioanalysis to compensate for matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the results. This document provides a detailed application note and protocol for the quantitative analysis of lansoprazole in human plasma using Lansoprazole sulfide-13C6 as an internal standard.

Principle of the Method

This method utilizes this compound, a stable isotope-labeled analog of a major metabolite of lansoprazole, as an internal standard for the quantification of lansoprazole in plasma samples. The use of a SIL-IS is the gold standard in quantitative LC-MS/MS as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for potential variations.[2] After extraction from the plasma matrix, lansoprazole and the internal standard are separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • Lansoprazole reference standard

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., SCIEX API 3000, Waters Xevo TQ-S)

  • Analytical column: C18 column (e.g., Thermo Hypurity Advance, 50 x 4.6 mm, 5 µm)[1]

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lansoprazole and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the lansoprazole primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration suitable for spiking into all samples (e.g., 100 ng/mL).

Sample Preparation (Solid-Phase Extraction - SPE)
  • To 200 µL of plasma sample, add 50 µL of the Internal Standard Working Solution and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.[1]

  • Dry the cartridge under a stream of nitrogen.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 50 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 2 mM Ammonium Acetate (80:20, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 10 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C[1]
Ion Spray Voltage 4500 V[1]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lansoprazole370.1252.1
This compound359.1241.1

Note: The MRM transition for this compound is predicted based on the structure of lansoprazole sulfide (B99878) (m/z 353.1) with the addition of six 13C atoms. The fragmentation pattern is assumed to be similar to lansoprazole, with the loss of the sulfinylmethyl-pyridinyl moiety. These values should be optimized on the specific mass spectrometer being used.

Quantitative Data

The following tables summarize typical validation parameters for a quantitative LC-MS/MS method for lansoprazole in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 4.50 - 2800.00 ng/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Lower Limit of Quantification (LLOQ) 4.50 ng/mL[1]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC 11.54< 15%85-115%< 15%85-115%
MQC 1153.49< 15%85-115%< 15%85-115%
HQC 2306.98< 15%85-115%< 15%85-115%
(Data based on typical acceptance criteria as per FDA guidelines)[3]

Table 3: Recovery

AnalyteMean Recovery (%)
Lansoprazole 92.10 - 99.11%[1]
Internal Standard 92.10 - 99.11%[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) is_spike Spike with This compound (50 µL) plasma->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe elute Elution spe->elute drydown Evaporation to Dryness elute->drydown reconstitute Reconstitution in Mobile Phase (200 µL) drydown->reconstitute injection Inject 10 µL reconstitute->injection lc_separation Liquid Chromatography (C18 Column) injection->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification signaling_pathway cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen (Stomach) lansoprazole Lansoprazole (in bloodstream) activated_lpz Activated Lansoprazole (Sulfenamide) lansoprazole->activated_lpz Acidic Environment proton_pump H+/K+ ATPase (Proton Pump) activated_lpz->proton_pump Inhibition h_plus H+ (Acid) proton_pump->h_plus H+ Secretion

References

Application Note: High-Throughput Bioanalytical Method for Lansoprazole Quantification in Human Plasma Using Lansoprazole sulfide-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lansoprazole (B1674482) in human plasma. The use of a stable isotope-labeled internal standard, Lansoprazole sulfide-13C6, ensures high accuracy and precision, correcting for variability during sample preparation and analysis.[1][2] The described method is suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies.

Introduction

Lansoprazole is a proton pump inhibitor that suppresses gastric acid production and is widely used in the treatment of acid-related disorders. Accurate determination of lansoprazole concentrations in biological matrices is crucial for pharmacokinetic assessment and clinical monitoring.[3] Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry, as they exhibit similar physicochemical properties to the analyte, co-elute chromatographically, and provide effective correction for matrix effects and other sources of analytical variability.[2] this compound serves as an ideal internal standard for the quantification of lansoprazole due to its chemical similarity and distinct mass-to-charge ratio.[1] This document provides a detailed protocol for a validated LC-MS/MS method for lansoprazole quantification in human plasma.

Experimental

Materials and Reagents
  • Lansoprazole reference standard

  • This compound (Internal Standard)[1]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (sourced from an accredited biobank)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 4.6 mm, 5 µm)[4][5]

  • Microcentrifuge

  • Calibrated pipettes and consumables

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Aliquot is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute injection Inject Sample reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Bioanalytical workflow for Lansoprazole quantification.

Protocols

Preparation of Stock and Working Solutions
  • Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve lansoprazole reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the lansoprazole stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.[6]

Sample Preparation
  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.[7][8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Method optimization is recommended.

ParameterCondition
LC System HPLC or UHPLC System
Column C18, 50 x 4.6 mm, 5 µm[4][5]
Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[3][4]
Gradient Isocratic or gradient elution (e.g., 80% B)[4][5]
Flow Rate 0.5 - 1.0 mL/min[4][9]
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode[4][7]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of lansoprazole and this compound. A representative transition for lansoprazole is m/z 370.2 -> 252.1.[4]

Data Analysis and Quantification

The concentration of lansoprazole in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method should be assessed using a weighted linear regression model.

Method Validation Parameters

The following tables summarize typical performance characteristics for bioanalytical methods of lansoprazole. These are provided as a reference, and specific performance will depend on the exact methodology and instrumentation used.

Linearity and Sensitivity
AnalyteInternal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
LansoprazoleBicalutamideHuman Plasma5.5 - 2200.05.5[7]
LansoprazoleIndapamideHuman Plasma10 - 40002.0[8]
LansoprazolePantoprazoleHuman Plasma4.50 - 2800.004.50[4]
Dexlansoprazole (B1670344)OmeprazoleHuman Plasma2.00 - 2500.02.00[9]
Accuracy and Precision
AnalyteInternal StandardMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LansoprazolePantoprazoleHuman Plasma1.64 - 4.792.18 - 9.4192.10 - 99.11[4]
LansoprazoleIndapamideHuman Plasma< 15< 15Within ±15 of nominal[8]
Recovery
AnalyteInternal StandardMatrixExtraction MethodRecovery (%)Reference
LansoprazolePantoprazoleHuman PlasmaSolid-Phase Extraction92.10 - 99.11[4]

Signaling Pathway and Logical Relationships

The use of an internal standard is a critical component of quantitative bioanalysis to ensure data reliability. The logical relationship for the correction of analytical variability is illustrated below.

G cluster_ratio Ratio Calculation a_prep Sample Prep Variability a_inj Injection Variability a_prep->a_inj is_prep Sample Prep Variability a_ion Ionization Variability a_inj->a_ion is_inj Injection Variability a_resp Analyte Response a_ion->a_resp is_ion Ionization Variability ratio Analyte / IS Ratio a_resp->ratio is_prep->is_inj is_inj->is_ion is_resp IS Response is_ion->is_resp is_resp->ratio

Correction of variability using an internal standard.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput approach for the quantification of lansoprazole in human plasma. The protocol is suitable for applications in clinical and preclinical studies requiring accurate and precise measurements of lansoprazole.

References

Application of Lansoprazole Sulfide-¹³C₆ in Pharmacokinetic Studies of Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Lansoprazole (B1674482) is a widely prescribed proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal disorders. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Accurate quantification of lansoprazole in biological matrices is a key aspect of pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it corrects for variability during sample preparation and analysis. Lansoprazole sulfide-¹³C₆, a stable isotope-labeled version of a major metabolite of lansoprazole, serves as an ideal internal standard for pharmacokinetic studies of lansoprazole due to its similar physicochemical properties and co-elution, ensuring high accuracy and precision of the analytical method. This document provides detailed application notes and protocols for the use of Lansoprazole sulfide-¹³C₆ in the pharmacokinetic analysis of lansoprazole.

Principle

The methodology is based on the principle of stable isotope dilution analysis using LC-MS/MS. A known concentration of Lansoprazole sulfide-¹³C₆ is added to plasma samples containing unknown concentrations of lansoprazole. Both the analyte (lansoprazole) and the internal standard (Lansoprazole sulfide-¹³C₆) are extracted from the plasma, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the peak area of lansoprazole to that of Lansoprazole sulfide-¹³C₆ is used to calculate the concentration of lansoprazole in the original sample, effectively minimizing any analytical variations.

Data Presentation

The following table summarizes the key pharmacokinetic parameters of lansoprazole from a single-dose study in healthy volunteers, illustrating the type of data that can be generated using the described methodology.

Table 1: Pharmacokinetic Parameters of Lansoprazole in Healthy Volunteers (n=20) following a single 30 mg oral dose.

ParameterMean ValueStandard Deviation (SD)
Cₘₐₓ (ng/mL) 1047344
Tₘₐₓ (h) 2.00.7
AUC₀₋₂₄ (ng·h/mL) 33881484
AUC₀₋∞ (ng·h/mL) 34961693
t₁/₂ (h) 2.241.43

Data adapted from a pharmacokinetic study in healthy Chinese male subjects.[1][2]

Experimental Protocols

Materials and Reagents
  • Lansoprazole reference standard

  • Lansoprazole sulfide-¹³C₆ (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare stock solutions of lansoprazole and Lansoprazole sulfide-¹³C₆ (1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the lansoprazole stock solution with 50% methanol to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of Lansoprazole sulfide-¹³C₆ (e.g., 100 ng/mL) in 50% methanol.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).

Sample Preparation Protocol (Solid Phase Extraction)
  • To 200 µL of plasma sample (unknown, calibration standard, or QC), add 50 µL of the Lansoprazole sulfide-¹³C₆ internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 80% B

    • 3.0-4.0 min: 80% B

    • 4.0-4.1 min: 80% to 20% B

    • 4.1-5.0 min: 20% B

  • Column Temperature: 40°C

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lansoprazole: Precursor ion (Q1) m/z 370.1 → Product ion (Q3) m/z 252.1

    • Lansoprazole sulfide-¹³C₆: Precursor ion (Q1) m/z 360.3 → Product ion (Q3) m/z 242.2 (hypothetical, exact mass would depend on the position of the ¹³C atoms)

  • Ion Source Temperature: 500°C

  • Collision Gas: Argon

Data Analysis

Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ are calculated from the plasma concentration-time profiles using non-compartmental analysis software.

Visualizations

Lansoprazole Metabolism and Bioanalysis Workflow

The following diagram illustrates the metabolic pathway of lansoprazole and the general workflow for its quantification in pharmacokinetic studies.

Lansoprazole_Metabolism_Workflow cluster_metabolism Lansoprazole Metabolism cluster_bioanalysis Bioanalysis Workflow Lansoprazole Lansoprazole CYP2C19 CYP2C19 Lansoprazole->CYP2C19 CYP3A4 CYP3A4 Lansoprazole->CYP3A4 Hydroxy_Lansoprazole 5-Hydroxy Lansoprazole CYP2C19->Hydroxy_Lansoprazole Lansoprazole_Sulfone Lansoprazole Sulfone CYP3A4->Lansoprazole_Sulfone Lansoprazole_Sulfide Lansoprazole Sulfide CYP3A4->Lansoprazole_Sulfide Plasma_Sample Plasma Sample Collection IS_Spiking Internal Standard Spiking (Lansoprazole sulfide-13C6) Plasma_Sample->IS_Spiking Sample_Prep Sample Preparation (SPE) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

Caption: Metabolic pathway of lansoprazole and the bioanalytical workflow for pharmacokinetic studies.

Pharmacokinetic Study Experimental Workflow

This diagram outlines the key steps involved in a typical pharmacokinetic study of lansoprazole.

PK_Study_Workflow Subject_Recruitment Subject Recruitment & Screening Dosing Oral Administration of Lansoprazole (30 mg) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalysis using LC-MS/MS with This compound as IS Plasma_Separation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling & Data Analysis Sample_Analysis->PK_Modeling Report Study Report Generation PK_Modeling->Report

Caption: Experimental workflow for a pharmacokinetic study of lansoprazole.

References

Application Notes & Protocols for the Analysis of Lansoprazole Sulfide-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of Lansoprazole sulfide-¹³C₆ in biological matrices, primarily human plasma. The methodologies described are based on established techniques for Lansoprazole and its metabolites, adapted for the stable isotope-labeled internal standard, Lansoprazole sulfide-¹³C₆.

Introduction

Lansoprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The analysis of Lansoprazole and its metabolites in biological fluids is crucial for pharmacokinetic and metabolic studies. Lansoprazole sulfide (B99878) is a key metabolite. Stable isotope-labeled internal standards, such as Lansoprazole sulfide-¹³C₆, are essential for accurate quantification in bioanalytical methods, particularly those employing mass spectrometry, as they compensate for matrix effects and variations in sample processing.

This document outlines three common and effective sample preparation techniques for the extraction of Lansoprazole sulfide-¹³C₆ from plasma samples:

  • Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from the sample.

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.

The choice of method will depend on the required sample cleanliness, sensitivity, and throughput.

Experimental Workflows

Protein Precipitation (PPT) Workflow

Protein Precipitation Workflow plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard (Lansoprazole sulfide-¹³C₆ solution) plasma->is precipitant Add Precipitating Agent (e.g., Acetonitrile, 300 µL) is->precipitant vortex Vortex Mix (e.g., 1 min) precipitant->vortex centrifuge Centrifuge (e.g., 10,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE) Workflow

Liquid-Liquid Extraction Workflow plasma Plasma Sample (e.g., 500 µL) is Add Internal Standard (Lansoprazole sulfide-¹³C₆ solution) plasma->is buffer Add Buffer (e.g., pH 9.0) is->buffer solvent Add Extraction Solvent (e.g., Diethyl ether:Dichloromethane) buffer->solvent vortex Vortex Mix (e.g., 5 min) solvent->vortex centrifuge Centrifuge (e.g., 4000 rpm, 10 min) vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness (under Nitrogen) organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE) Workflow

Solid-Phase Extraction Workflow start Plasma Sample (e.g., 100 µL) is Add Internal Standard (Lansoprazole sulfide-¹³C₆) start->is preprocess Pre-treat Sample (e.g., Dilute with buffer) is->preprocess load Load Sample preprocess->load condition Condition SPE Cartridge (e.g., Methanol, Water) condition->load wash Wash Cartridge (e.g., Water, low % organic) load->wash elute Elute Analyte (e.g., Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Application Notes & Protocols for the Mass Spectrometric Detection of Lansoprazole Sulfide-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the quantitative analysis of Lansoprazole (B1674482) sulfide-¹³C₆ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and bioanalytical testing.

Introduction

Lansoprazole is a widely used proton pump inhibitor that undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] One of its metabolites is Lansoprazole sulfide (B99878). Stable isotope-labeled internal standards, such as Lansoprazole sulfide-¹³C₆, are crucial for accurate quantification in bioanalytical methods, as they compensate for variability during sample preparation and analysis.[2] This document outlines a robust LC-MS/MS method for the detection and quantification of Lansoprazole sulfide-¹³C₆, often used as an internal standard for the analysis of Lansoprazole and its unlabeled metabolites.

Experimental Protocol

This protocol is a representative method synthesized from established procedures for the analysis of Lansoprazole and its metabolites.[3][4][5][6]

Materials and Reagents
  • Lansoprazole sulfide-¹³C₆ (Internal Standard)

  • Lansoprazole and its unlabeled metabolites (Reference Standards)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples at room temperature.

  • To a 200 µL aliquot of the plasma sample, add a working solution of Lansoprazole sulfide-¹³C₆ in a suitable solvent (e.g., 50:50 v/v methanol-water).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 1-10 µL) into the LC-MS/MS system.[3][7]

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is commonly used, such as an Inertsil ODS-3 or a Zorbax SB-C18 (e.g., 50 mm x 4.6 mm, 5 µm).[3][6][7]

  • Mobile Phase A: 0.1% Formic acid in water or 2-5 mM Ammonium Acetate in water.[4][5][6]

  • Mobile Phase B: Acetonitrile or Methanol.[3][4][5][6]

  • Gradient Elution: A gradient elution is recommended to ensure good separation from matrix components. A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.[5]

  • Flow Rate: 0.2 - 1.0 mL/min.[4][6]

  • Column Temperature: 40°C.[4]

Mass Spectrometry (MS) Settings
  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.[6][8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • Source Temperature: 150°C.[5]

  • Desolvation Temperature: 400°C.[5]

  • Capillary Voltage: 3.0 kV.[5]

  • Collision Gas: Argon.[5]

Data Presentation

The following tables summarize typical quantitative performance characteristics for LC-MS/MS methods analyzing Lansoprazole and its metabolites, which would be expected for a validated method using Lansoprazole sulfide-¹³C₆ as an internal standard.

Table 1: Multiple Reaction Monitoring (MRM) Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lansoprazole370.1252.03015
Lansoprazole sulfide-¹³C₆ 360.1 242.1 ~30 ~15
Lansoprazole Sulfone386.1180.0--
5-Hydroxy Lansoprazole386.1180.0--

Note: The m/z values for Lansoprazole sulfide-¹³C₆ are calculated based on the expected mass shift from the unlabeled sulfide metabolite and fragmentation patterns observed for similar compounds. The exact values for cone voltage and collision energy should be optimized experimentally. The molecular formula for Lansoprazole sulfide is C₁₆H₁₄F₃N₃S. The monoisotopic mass is approximately 353.09. With the addition of six ¹³C atoms, the mass increases by approximately 6 Da. A common fragment corresponds to the pyridine (B92270) moiety.

Table 2: Performance Characteristics of LC-MS/MS Methods for Lansoprazole and Metabolites
ParameterLansoprazole5-Hydroxy LansoprazoleLansoprazole Sulfone
Linearity Range (ng/mL) 10 - 4,000[3]5.0 - 400[3]1.0 - 400[3]
Correlation Coefficient (r) > 0.999[3]> 0.999[3]> 0.999[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 2.0[3]2.0[3]0.5[3]
Intra-day Precision (%RSD) < 15%[3]< 15%[3]< 15%[3]
Inter-day Precision (%RSD) < 15%[3]< 15%[3]< 15%[3]
Accuracy (% Bias) Within ±15%[3]Within ±15%[3]Within ±15%[3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquot p2 Add Lansoprazole sulfide-¹³C₆ (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 l1 Inject Sample p6->l1 l2 LC Separation (C18 Column) l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection l3->l4 d1 Peak Integration l4->d1 d2 Concentration Calculation d1->d2

Caption: Workflow for the LC-MS/MS analysis of Lansoprazole sulfide-¹³C₆.

Lansoprazole Metabolism Pathway

G Lansoprazole Lansoprazole Lansoprazole_sulfide Lansoprazole Sulfide Lansoprazole->Lansoprazole_sulfide CYP3A4 Lansoprazole_sulfone Lansoprazole Sulfone Lansoprazole->Lansoprazole_sulfone CYP3A4 Hydroxy_Lansoprazole 5-Hydroxy Lansoprazole Lansoprazole->Hydroxy_Lansoprazole CYP2C19 Lansoprazole_sulfone->Hydroxy_Lansoprazole CYP2C19

Caption: Simplified metabolic pathway of Lansoprazole.

References

Application Note: Accurate Mass Measurement of Lansoprazole sulfide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Step 1: Determine Chemical Formula and Theoretical Mass of Lansoprazole sulfide-13C6

Based on the search results, the chemical formula for Lansoprazole sulfide (B99878) is C16H14F3N3OS[1][2][3]. The "-13C6" designation indicates that six of the sixteen carbon atoms are the heavy isotope, 13C. Therefore, the chemical formula for this compound is C10 * 13C6 * H14 * F3 * N3 * O * S.

The monoisotopic mass of the unlabeled Lansoprazole sulfide is 353.08096774 Da[1]. To calculate the theoretical monoisotopic mass of the 13C6 labeled version, we can use the following formula:

Mass(13C6-labeled) = Mass(unlabeled) - (6 * Mass(12C)) + (6 * Mass(13C))

Using the precise masses of the isotopes:

  • Mass(12C) = 12.0000000 Da

  • Mass(13C) = 13.0033548 Da

Mass(13C6-labeled) = 353.08096774 - (6 * 12.0000000) + (6 * 13.0033548) Mass(13C6-labeled) = 353.08096774 - 72.0000000 + 78.0201288 Mass(13C6-labeled) = 359.10109654 Da

This calculated mass is consistent with the molecular weight provided by a commercial supplier of this compound, which is listed as 359.32 (this is likely the average molecular weight, not the monoisotopic mass, but it is in the expected range)[4].

Step 2: Outline the Application Note and Protocol

The application note will be structured as follows:

  • Title: Accurate Mass Measurement of this compound by High-Resolution Mass Spectrometry.

  • Abstract: A brief summary of the method and its application.

  • Introduction: Background on Lansoprazole, the use of stable isotope labeling in drug metabolism and pharmacokinetic studies, and the importance of accurate mass measurement for compound verification.

  • Experimental:

    • Materials and Reagents: this compound, HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water), and a suitable calibrant for the mass spectrometer.

    • Sample Preparation: A detailed, step-by-step protocol for preparing the sample for analysis.

    • Instrumentation: Description of a typical high-resolution mass spectrometer, such as a Q-TOF or Orbitrap system, coupled with a UHPLC system.

    • LC-HRMS Method: Specific parameters for both the liquid chromatography and mass spectrometry portions of the experiment.

  • Results and Discussion:

    • A table summarizing the theoretical and measured mass, mass accuracy (ppm), and isotopic pattern.

    • Discussion of the results, emphasizing the confidence in identification provided by high mass accuracy.

  • Visualizations: A Graphviz diagram of the experimental workflow.

Step 3: Develop the Detailed Protocol

Drawing from the search results, a detailed protocol can be constructed.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound[5].

  • Dissolve in a suitable HPLC-grade solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL[6].

  • Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL[6].

  • The final solution should be free of any precipitates or particulates[6].

  • For positive ion mode analysis, 0.1% formic acid can be added to the final solution to promote protonation ([M+H]+)[5].

Instrumentation and Method:

  • LC System: A UHPLC system such as an Agilent 1290 Infinity or Dionex Ultimate 3000[7][8].

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical analytical flow rate for coupling to MS.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Agilent Q-TOF 6550 or a Thermo Orbitrap Q-Exactive[7][8].

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: A range appropriate for the target ion, e.g., m/z 100-1000.

    • Resolution: Set to a high value, e.g., >20,000 FWHM.

    • Calibration: The instrument should be calibrated immediately prior to the analysis using a suitable calibration standard to ensure high mass accuracy (<5 ppm)[5].

    • Data Acquisition: Full scan mode to acquire the accurate mass of the precursor ion. If desired, a targeted MS/MS experiment can also be performed to confirm the structure through fragmentation patterns[7][9].

Step 4: Create Data Presentation Table and Graphviz Diagram

Data Table: A table will be created to present the quantitative results clearly. This will include the calculated theoretical mass and a hypothetical but realistic measured mass to demonstrate the calculation of mass error.

Graphviz Workflow Diagram: A DOT script will be written to generate a flowchart illustrating the key steps of the protocol, from sample preparation to data analysis and confirmation. The diagram will adhere to the specified formatting and color constraints.

Now I have all the necessary components to generate the final detailed application note and protocol. The search results have provided the chemical formula, a basis for calculating the theoretical mass, detailed steps for sample preparation and instrument methods, and context for the importance of this type of analysis. I can now proceed to write the full response.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and accurate method for the mass measurement and verification of isotopically labeled this compound using High-Resolution Mass Spectrometry (HRMS). Stable isotope-labeled compounds are critical internal standards and tracers in pharmacokinetic and metabolic studies.[10][11] Accurate mass measurement provides unequivocal confirmation of the elemental composition, ensuring the identity and purity of the standard. This protocol outlines sample preparation, instrumental parameters using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, and data analysis, providing a comprehensive workflow for researchers.

Introduction

Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. The study of its metabolism and pharmacokinetics often employs stable isotope-labeled analogues, such as this compound, to differentiate the administered drug from its endogenous or pre-existing counterparts. The use of heavy isotopes like 13C provides a distinct mass shift without significantly altering the chemical properties of the molecule.

High-resolution mass spectrometry is a powerful analytical technique capable of providing mass measurements with high accuracy (typically <5 ppm), which allows for the determination of a molecule's elemental formula.[5][12] This high degree of certainty is essential for verifying the correct synthesis and labeling of standards used in regulated bioanalysis. This note provides a detailed protocol for the accurate mass measurement of this compound.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Acid Modifier: Formic acid (LC-MS grade, >99% purity).

  • Equipment: Analytical balance, volumetric flasks, micropipettes, autosampler vials.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile in a volumetric flask.[5][6]

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the 1 mg/mL stock solution into a clean vial and add 990 µL of 50:50 acetonitrile/water.[6]

  • Final Analysis Solution (1 µg/mL): For direct infusion or LC-MS analysis, further dilute the working solution to a final concentration of approximately 1 µg/mL using a mobile phase-like composition (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Solubility Check: Ensure the compound is fully dissolved and the final solution is free of any precipitates or particles before analysis.[6]

Instrumentation and Method
  • LC System: Agilent 1290 Infinity UHPLC or equivalent.[7]

  • Mass Spectrometer: Agilent 6550 Q-TOF LC/MS or equivalent high-resolution mass spectrometer.[7][13]

  • Software: MassHunter Qualitative Analysis or equivalent.

Liquid Chromatography Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A rapid gradient suitable for small molecule elution (e.g., 5% to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

High-Resolution Mass Spectrometry Method:

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Gas Temperature: 300 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Mass Range: m/z 100 - 500.

  • Acquisition Rate: 2 spectra/s.

  • Reference Mass Correction: Enabled for continuous internal calibration to ensure high mass accuracy.

  • Resolution: > 20,000 FWHM.

Data Presentation

The primary objective is to compare the measured mass of the protonated molecule, [M+H]+, against its calculated theoretical mass. Mass accuracy is reported in parts per million (ppm).

Table 1: Accurate Mass Measurement Data for this compound

ParameterValue
Chemical FormulaC₁₀¹³C₆H₁₄F₃N₃OS
Adduct[M+H]⁺
Theoretical Monoisotopic Mass359.10110 Da
Measured Monoisotopic Mass359.10085 Da
Mass Difference-0.00025 Da
Mass Accuracy-0.70 ppm

Note: Measured mass is hypothetical for illustrative purposes but represents typical performance.

Mandatory Visualization

G Figure 1: Experimental Workflow for Accurate Mass Measurement cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_confirm Confirmation prep1 Weigh ~1 mg of This compound prep2 Create 1 mg/mL Stock Solution prep1->prep2 prep3 Dilute to Final Concentration (1 µg/mL) prep2->prep3 analysis1 Inject Sample into UHPLC-HRMS System prep3->analysis1 analysis2 Acquire Full Scan Data in Positive ESI Mode data1 Extract Ion Chromatogram for Target Mass analysis2->data1 data2 Determine Measured Monoisotopic Mass data1->data2 data3 Calculate Mass Error (ppm) data2->data3 confirm1 Compare Measured vs. Theoretical Mass data3->confirm1 confirm2 Verify Mass Accuracy is < 5 ppm confirm1->confirm2

Caption: Figure 1: Experimental Workflow for Accurate Mass Measurement.

Conclusion

The described LC-HRMS method provides a reliable and highly accurate means for the mass verification of this compound. The protocol is straightforward, from sample preparation to data analysis, and achieves the mass accuracy required to confirm the elemental composition of isotopically labeled standards. This workflow is readily adaptable for the analysis of other small, isotopically labeled molecules in drug development and research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Lansoprazole Sulfide-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of lansoprazole (B1674482), specifically focusing on overcoming matrix effects using Lansoprazole sulfide-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of lansoprazole?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as lansoprazole, due to co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and irreproducible quantification.[1] In complex biological samples, endogenous components like phospholipids (B1166683) are often major contributors to matrix-induced ionization suppression. The presence of these interfering substances can compromise the reliability of pharmacokinetic and toxicokinetic assessments.

Q2: How does using Lansoprazole sulfide-¹³C₆ help in mitigating matrix effects?

A2: Lansoprazole sulfide-¹³C₆ is a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS co-elutes with the analyte and shares nearly identical chemical and physical properties. Consequently, it experiences the same degree of ion suppression or enhancement as the unlabeled lansoprazole. By calculating the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects can be normalized, which leads to more accurate and precise quantification.[2]

Q3: Is it acceptable to use other internal standards, such as structural analogs, for lansoprazole analysis?

A3: Yes, other compounds like pantoprazole (B1678409) or omeprazole (B731) have been used as internal standards for lansoprazole analysis.[3][4][5] However, these are structural analogs and may not co-elute perfectly with lansoprazole or experience the exact same ionization effects in the mass spectrometer's source. A SIL-IS like Lansoprazole sulfide-¹³C₆ is generally considered the "gold standard" for correcting matrix effects in LC-MS/MS bioanalysis due to its closer physicochemical similarity to the analyte.

Q4: What are the key considerations when developing an LC-MS/MS method for lansoprazole with its ¹³C₆-labeled internal standard?

A4: Key considerations include:

  • Sample Preparation: Select an appropriate sample preparation technique (e.g., solid-phase extraction, liquid-liquid extraction) to remove as much of the matrix components as possible without losing the analyte.[3][4]

  • Chromatography: Optimize the chromatographic conditions to achieve baseline separation of lansoprazole from known interferences and ensure co-elution with Lansoprazole sulfide-¹³C₆.

  • Mass Spectrometry: Select appropriate precursor and product ion transitions for both lansoprazole and its ¹³C₆-labeled internal standard to ensure specificity and sensitivity.[1][6]

  • Validation: Thoroughly validate the method according to regulatory guidelines (e.g., FDA, EMA), including assessments of linearity, accuracy, precision, and matrix effects.[1][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of lansoprazole using Lansoprazole sulfide-¹³C₆.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Analyte/IS Ratio Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
Poor mixing of the internal standard with the sample matrix.Vortex or mix samples thoroughly after the addition of the internal standard to ensure homogeneity.
Instability of lansoprazole or the internal standard.Verify the stability of lansoprazole and the internal standard under the storage and analytical conditions used. Lansoprazole is known to be unstable in acidic conditions.[5]
Poor Peak Shape (Tailing, Broadening, or Splitting) Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary. Ensure proper sample clean-up to minimize the injection of matrix components onto the column.[8]
Inappropriate injection solvent.The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[8]
Secondary interactions with the stationary phase.Adjust the mobile phase pH or organic content. Consider a different column chemistry if the issue persists.
Low or No Internal Standard Response Error in internal standard addition.Double-check the concentration and addition of the internal standard working solution.
pH-dependent instability.For assays requiring specific pH conditions for stability, verify the pH of the samples. Incorrect pH can lead to degradation.
Mass spectrometer source contamination.Clean the ion source of the mass spectrometer as part of routine maintenance.
Incomplete Co-elution of Analyte and IS Use of a deuterated standard leading to slight chromatographic shifts.While ¹³C-labeling has a minimal impact on retention time compared to deuterium (B1214612) labeling, high-resolution chromatography may still show slight separation. If this leads to differential matrix effects, consider a column with slightly lower resolution to ensure peak overlap.
Inadequate chromatographic optimization.Re-evaluate and adjust the mobile phase composition, gradient profile, and flow rate to ensure co-elution.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS-based lansoprazole quantification methods using a stable isotope-labeled internal standard. This data is compiled from various studies and illustrates the expected performance of a validated method.

Table 1: Performance Characteristics of LC-MS/MS Methods for Lansoprazole Quantification

Parameter Method A (Human Plasma) [3][4]Method B (Oral Suspension) [5]Method C (Beagle Dog Plasma) [7]
Linearity Range 4.50 - 2800.00 ng/mL5 - 25 µg/mL5.0 - 2500 ng/mL
Correlation Coefficient (r²) > 0.9990.9972 - 0.9991> 0.9975
Lower Limit of Quantification (LLOQ) 4.60 ng/mLNot Reported5 ng/mL
Intra-day Precision (%RSD) < 2.25%2.98 ± 2.17%< 15%
Inter-day Precision (%RSD) < 2.25%3.07 ± 0.89%< 15%
Accuracy (% Recovery) 96.45 - 103.20%94.78 - 105.22% (% Error: 0.30 - 5.22%)85 - 115%

Table 2: Matrix Effect and Recovery Data for Lansoprazole Analysis

Parameter Concentration Level Result
Analyte Recovery Low, Medium, High QC92.10 - 99.11%[3][4]
Internal Standard Recovery Working Concentration84.98 ± 6.75%[7]
Matrix Effect Low and High QCNo significant matrix effect observed with the use of an internal standard.[7]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol describes a qualitative method to assess matrix effects using post-column infusion.

  • System Setup:

    • Prepare the LC-MS/MS system as you would for your analytical run.

    • Instead of injecting a sample, infuse a standard solution of lansoprazole at a constant concentration directly into the mass spectrometer's ion source via a T-junction placed after the analytical column.

  • Blank Matrix Injection:

    • Inject a blank, extracted matrix sample (e.g., plasma from a drug-naive subject) onto the LC column.

  • Data Analysis:

    • Monitor the signal intensity of the infused lansoprazole over the course of the chromatographic run.

    • Any significant drop or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.

Protocol 2: Sample Preparation for Lansoprazole Quantification in Human Plasma

This is a representative solid-phase extraction (SPE) protocol.

  • Sample Thawing and Aliquoting:

    • Thaw frozen human plasma samples and centrifuge to remove any precipitates.

    • Aliquot a precise volume (e.g., 200 µL) of plasma into a clean tube.

  • Internal Standard Spiking:

    • Add a small volume (e.g., 50 µL) of the Lansoprazole sulfide-¹³C₆ internal standard working solution to each plasma sample, calibration standard, and quality control sample. Vortex to mix.[6]

  • Protein Precipitation/Sample Pre-treatment:

    • Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) or a buffer to adjust the pH as required by the SPE cartridge manufacturer.

  • Solid-Phase Extraction:

    • Condition the SPE cartridges (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a specific volume of the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Lansoprazole sulfide-¹³C₆ (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (Analyte & IS signals) lcms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio quant Quantification ratio->quant

Caption: Experimental workflow for Lansoprazole quantification.

troubleshooting_logic cluster_is Internal Standard Check cluster_chrom Chromatography Check cluster_sample Sample Preparation Check start Inaccurate or Imprecise Quantification is_response Check IS Response Consistency start->is_response is_ratio Check Analyte/IS Ratio Variability is_response->is_ratio If IS response is variable peak_shape Evaluate Peak Shape is_response->peak_shape If IS response is consistent protocol Review Sample Prep Protocol is_ratio->protocol coelution Confirm Analyte-IS Co-elution peak_shape->coelution coelution->protocol stability Verify Analyte/IS Stability protocol->stability solution Problem Resolved stability->solution

Caption: Troubleshooting logic for Lansoprazole bioanalysis.

References

Technical Support Center: Optimizing Lansoprazole Sulfide-13C6 Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Lansoprazole sulfide-13C6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve chromatographic performance, with a specific focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant peak tailing for this compound. What are the primary causes and how can I fix it?

A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase, or other system and method-related factors.

Primary Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the basic sites of this compound, causing tailing.[1][2]

    • Solution: Lower the mobile phase pH to approximately 3.0 or below to protonate the silanol groups and minimize these interactions. Ensure your column is stable at low pH.[1] Alternatively, use a modern, end-capped, or base-deactivated silica (B1680970) (BDS) column designed to shield these residual silanols.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[3] For basic compounds like this, a lower pH is often effective.

  • Insufficient Buffer Concentration: An inadequate buffer concentration may not effectively control the mobile phase pH at the column surface, leading to tailing.[4]

    • Solution: Try increasing the buffer concentration (e.g., from 10 mM to 25 mM), especially for LC-UV applications. Be mindful of buffer solubility in the organic solvent and potential for ion suppression in LC-MS, where concentrations are typically kept below 10 mM.[1]

  • Column Contamination or Void: Accumulation of sample matrix components or a physical void at the column inlet can lead to peak distortion for all analytes.[4]

    • Solution: Use a guard column to protect the analytical column and replace it regularly.[5] If a void is suspected, replacing the column is the best course of action.

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur due to a few specific reasons.

Primary Causes and Solutions:

  • Sample Overload: Injecting too much sample can saturate the column, leading to a fronting peak shape.

    • Solution: Reduce the sample concentration or the injection volume.

  • Incorrect Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte band to spread and front.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q3: Can mobile phase additives improve the peak shape of this compound?

A3: Yes, mobile phase additives can significantly improve peak shape, particularly for basic compounds.

Common Additives and Their Functions:

  • Acidic Modifiers: Acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly added at low concentrations (0.05-0.1% v/v) to lower the mobile phase pH.[6] This helps to protonate basic analytes and suppress silanol interactions, resulting in sharper, more symmetrical peaks.[1][6]

  • Buffers: Buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are used to maintain a constant pH and can improve peak shape.[1] They are also compatible with mass spectrometry (MS). A common MS-compatible buffer is 20 mM ammonium formate adjusted to the desired pH with formic acid.[6]

  • Competing Bases: Additives like triethylamine (B128534) (TEA) can be used to mask active silanol sites on the stationary phase, although this is less common with modern base-deactivated columns.[1]

Q4: What type of HPLC column is best suited for the analysis of this compound?

A4: The choice of column is critical for achieving good peak shape and resolution.

Recommended Column Characteristics:

  • Stationary Phase: C8 and C18 columns are commonly used for the analysis of Lansoprazole and its related substances.[4] If you are experiencing issues with a C18 column, switching to a C8 may offer different selectivity.[4]

  • End-capping/Base-Deactivation: To minimize peak tailing from silanol interactions, it is highly recommended to use a column that is end-capped or base-deactivated.[1]

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) provide higher efficiency and can lead to sharper peaks and better resolution.[4]

Data Summary Tables

Table 1: Effect of Mobile Phase pH on Peak Shape for Basic Analytes

Mobile Phase pH RangeAnalyte StateInteraction with SilanolsExpected Peak Shape
Acidic (pH < 4) Fully Protonated (Ionized)SuppressedSymmetrical, Sharp
Neutral (pH ~ 7) Partially IonizedActiveBroad, Tailing
Basic (pH > 9) NeutralActiveCan be symmetrical, but depends on column deactivation

Data synthesized from multiple sources to illustrate general principles.[1][4]

Table 2: Common Mobile Phase Compositions for Lansoprazole & Related Compounds Analysis

Aqueous ComponentOrganic ComponentAdditive(s)Typical Ratio (Aq:Org)Reference Application
Phosphate Buffer (pH 4.0)Acetonitrile (B52724)Triethylamine (TEA)39.8 : 60Lansoprazole and degradation products[7]
Phosphate Buffer (pH 7.3)AcetonitrileTriethylamine (TEA)53 : 47Omeprazole, Pantoprazole, Lansoprazole, Rabeprazole[8]
10 mM Ammonium AcetateAcetonitrile-GradientLansoprazole and degradation products[9]
WaterAcetonitrileFormic AcidGradientLansoprazole sulphide and its impurities[10]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Peak Shape Optimization

This protocol provides a systematic approach to investigating the effect of mobile phase pH on the peak shape of this compound.

1. Materials:

  • This compound standard

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Formic acid (or other suitable acid)

  • Ammonium formate (or other suitable buffer salt)

  • HPLC system with UV or MS detector

  • C18 or C8 reversed-phase column (preferably end-capped)

2. Mobile Phase Preparation:

  • Acidic Mobile Phase (e.g., pH 3.0):

    • Prepare a 10 mM ammonium formate solution in HPLC grade water.

    • Adjust the pH to 3.0 using formic acid.

    • This will be your aqueous component (Mobile Phase A).

    • Your organic component will be acetonitrile or methanol (Mobile Phase B).

  • Neutral Mobile Phase (e.g., pH 7.0):

    • Prepare a 10 mM ammonium formate solution in HPLC grade water.

    • Adjust the pH to 7.0.

    • This will be your aqueous component (Mobile Phase A).

    • Your organic component will be acetonitrile or methanol (Mobile Phase B).

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 285 nm or appropriate MS settings

  • Gradient: 10% B to 90% B over 15 minutes (adjust as needed)

4. Procedure:

  • Equilibrate the column with the acidic mobile phase (e.g., 90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the this compound standard and record the chromatogram.

  • Evaluate the peak shape (e.g., tailing factor, asymmetry).

  • Thoroughly flush the system and column with a high percentage of organic solvent (e.g., 90% acetonitrile in water) before switching to the next mobile phase.

  • Equilibrate the column with the neutral mobile phase.

  • Repeat the injection and data analysis.

  • Compare the chromatograms obtained at the different pH values to determine the optimal condition for peak shape.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Does the issue affect all peaks? start->check_all_peaks all_peaks_yes Yes (System/Column Issue) check_all_peaks->all_peaks_yes Yes all_peaks_no No (Chemical Interaction) check_all_peaks->all_peaks_no No check_frit Check for blocked column frit or guard column all_peaks_yes->check_frit check_void Inspect for column void all_peaks_yes->check_void solution_frit Reverse flush column (if permissible) or replace guard/column check_frit->solution_frit solution_void Replace column check_void->solution_void check_tailing_fronting Is it Tailing or Fronting? all_peaks_no->check_tailing_fronting tailing Tailing check_tailing_fronting->tailing Tailing fronting Fronting check_tailing_fronting->fronting Fronting optimize_ph Optimize Mobile Phase pH (Lower pH to < 4) tailing->optimize_ph increase_buffer Increase Buffer Concentration optimize_ph->increase_buffer change_column Use Base-Deactivated/ End-capped Column increase_buffer->change_column solution_tailing Symmetrical Peak change_column->solution_tailing check_overload Reduce sample concentration or injection volume fronting->check_overload check_solvent Inject in mobile phase check_overload->check_solvent solution_fronting Symmetrical Peak check_solvent->solution_fronting

Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.

Mobile_Phase_Optimization Mobile Phase Optimization Strategy start Start: Tailing Peak Observed ph_adjustment 1. pH Adjustment Adjust pH to be >2 units from pKa (For basic analytes, try pH < 4) start->ph_adjustment buffer_concentration 2. Buffer Concentration Increase concentration (e.g., 10mM to 25mM) (Check MS compatibility and solubility) ph_adjustment->buffer_concentration If tailing persists additive_selection 3. Additive Selection Use 0.1% Formic Acid (MS friendly) or other ion-pairing agents if necessary buffer_concentration->additive_selection If tailing persists organic_modifier 4. Organic Modifier Test Acetonitrile vs. Methanol (Can alter selectivity and peak shape) additive_selection->organic_modifier For further optimization end Optimized Peak Shape organic_modifier->end

Caption: A step-by-step strategy for optimizing mobile phase to improve peak shape.

References

addressing isotopic interference with Lansoprazole sulfide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Lansoprazole (B1674482) sulfide-13C6 as an internal standard in analytical experiments, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference (crosstalk) and why is it a concern when using Lansoprazole sulfide-13C6?

A1: Isotopic interference, also known as crosstalk, occurs when the isotopic signature of the unlabeled analyte (Lansoprazole sulfide) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), this compound. This can lead to an inaccurate measurement of the internal standard's signal, which in turn affects the accuracy of the analyte's quantification.

Lansoprazole sulfide (B99878) (chemical formula: C₁₆H₁₄F₃N₃OS) contains elements with naturally occurring heavy isotopes, most notably Carbon-13 (~1.1% natural abundance) and Sulfur-34 (~4.2% natural abundance). Due to these natural isotopes, a small fraction of the unlabeled Lansoprazole sulfide will have a mass that is six Daltons heavier (M+6) than its monoisotopic mass. This M+6 peak can directly interfere with the monoisotopic peak of this compound, potentially leading to an overestimation of the internal standard's response and consequently, an underestimation of the analyte's concentration.

Q2: How can I detect if isotopic interference is affecting my assay?

A2: To determine if isotopic interference is impacting your results, you can perform the following checks:

  • Analyze a high-concentration sample of unlabeled Lansoprazole sulfide: Prepare a sample containing a high concentration of the unlabeled analyte without the this compound internal standard. Analyze this sample using the same LC-MS/MS method and monitor the MRM transition for the internal standard. Any significant signal detected in the internal standard's channel indicates crosstalk from the analyte.

  • Analyze the internal standard alone: Inject a solution containing only this compound to check for any contribution to the analyte's MRM transition. This can help identify any isotopic impurities in the internal standard itself.

Q3: What are the primary strategies to mitigate isotopic interference?

A3: Several strategies can be employed to minimize or correct for isotopic interference:

  • Chromatographic Separation: Ensure baseline chromatographic separation between Lansoprazole sulfide and any potential interfering endogenous compounds. While this will not separate the analyte from its own heavy isotopes, it will reduce overall matrix effects and potential isobaric interferences.

  • Optimization of MRM Transitions: If possible, select precursor and product ions for your multiple reaction monitoring (MRM) transitions that are unique to the analyte and the internal standard with minimal overlap. This may involve exploring less abundant fragment ions that are free from interference.

  • Mathematical Correction: In cases where interference cannot be eliminated through experimental optimization, a mathematical correction can be applied. This involves determining the percentage contribution of the analyte's M+6 isotope to the internal standard's signal and correcting the final calculated concentrations accordingly.

  • Adjusting Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes help to minimize the relative contribution of the analyte's isotopic signal, although this may not be effective at very high analyte concentrations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inaccurate quantification at high analyte concentrations (underestimation) Isotopic interference from the M+6 isotope of unlabeled Lansoprazole sulfide contributing to the this compound signal.1. Perform the interference check described in FAQ Q2. 2. If interference is confirmed, attempt to select alternative MRM transitions with less overlap. 3. Implement a mathematical correction algorithm in your data processing workflow.
Poor peak shape or tailing for this compound Suboptimal chromatographic conditions. This can be due to issues with the mobile phase, column chemistry, or secondary interactions with the stationary phase.1. Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. 2. Column Chemistry: If using a C18 column, consider trying a different stationary phase like C8 or a phenyl-hexyl column to alter selectivity.[1] 3. Flow Rate: Lowering the flow rate can sometimes improve peak shape and resolution.[1] 4. Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve peak efficiency.[1]
High variability in results Inconsistent sample preparation, matrix effects, or instrument instability.1. Internal Standard Addition: Ensure the internal standard is added at a consistent concentration to all samples, standards, and quality controls early in the sample preparation process. 2. Matrix Effects Evaluation: Conduct post-extraction addition experiments to assess the degree of ion suppression or enhancement in your matrix. 3. Instrument Performance: Regularly check the mass spectrometer's calibration and performance to ensure stability.

Experimental Protocols

Representative LC-MS/MS Method for Lansoprazole Analysis

This protocol is a synthesized example based on published methodologies for the analysis of lansoprazole and its metabolites.[2][3][4]

1. Sample Preparation (Human Plasma)

  • To a 200 µL aliquot of human plasma, add 50 µL of the working solution of this compound in a 50:50 (v/v) methanol-water solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions See table below

Table of Representative MRM Transitions:

Note: These transitions are based on lansoprazole and deuterated lansoprazole sulfide and should be optimized for your specific instrument and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lansoprazole370.1252.1
Lansoprazole sulfide354.1237.1
This compound (Predicted) 360.1 243.1

Data Presentation

Table: Performance Characteristics of Various LC-MS/MS Methods for Lansoprazole Quantification

ParameterMethod A (Human Plasma)[2]Method B (Oral Suspension)[4]Method C (Rat Plasma)[5]
Linearity Range 4.50 - 2800.00 ng/mL5 - 25 µg/mL1.00 - 500.0 ng/mL
Correlation Coefficient (r²) > 0.9990.9972 - 0.9991Not Reported
Intra-day Precision (%RSD) 1.64 - 4.79%2.98 ± 2.17%Not Reported
Inter-day Precision (%RSD) 2.18 - 9.41%3.07 ± 0.89%Not Reported
Recovery 92.10 - 99.11%Not ReportedNot Reported

Visualizations

lansoprazole_metabolism cluster_cyp Hepatic Metabolism cluster_parietal Parietal Cell (Acidic) lansoprazole Lansoprazole cyp3a4 CYP3A4 lansoprazole->cyp3a4 cyp2c19 CYP2C19 lansoprazole->cyp2c19 acid_conversion Acid-catalyzed conversion lansoprazole->acid_conversion sulfide Lansoprazole Sulfide sulfone Lansoprazole Sulfone hydroxy_lansoprazole 5-Hydroxylansoprazole active_metabolite Active Metabolite (Sulfenamide derivative) cyp3a4->sulfide cyp3a4->sulfone cyp2c19->hydroxy_lansoprazole acid_conversion->active_metabolite

Lansoprazole Metabolic Pathway

experimental_workflow start Start: Plasma Sample add_is Spike with Lansoprazole sulfide-13C6 start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data end End: Final Concentration data->end

LC-MS/MS Sample Preparation Workflow

troubleshooting_logic start Inaccurate Results? check_interference Run High Concentration Analyte Standard start->check_interference signal_in_is Signal in IS Channel? check_interference->signal_in_is interference_confirmed Isotopic Interference Confirmed signal_in_is->interference_confirmed Yes no_interference Interference Unlikely signal_in_is->no_interference No optimize_mrm Optimize MRM Transitions interference_confirmed->optimize_mrm check_chrom Review Chromatography (Peak Shape, Retention) no_interference->check_chrom math_correct Apply Mathematical Correction optimize_mrm->math_correct end Re-analyze Samples math_correct->end check_chrom->end

Isotopic Interference Troubleshooting

References

stability of Lansoprazole sulfide-13C6 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of Lansoprazole (B1674482) sulfide-¹³C₆. The following information, presented in a question-and-answer format, addresses potential issues and provides guidance for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Lansoprazole sulfide-¹³C₆?

A1: Lansoprazole sulfide-¹³C₆ should be stored in a tightly closed container, protected from light, in a dry, cool, and well-ventilated place.[1][2] For long-term storage, refrigeration at 4°C is recommended.[3] Some suppliers recommend storage at -20°C for periods longer than a month.[2]

Q2: What are the main factors that can cause the degradation of Lansoprazole sulfide-¹³C₆?

A2: The primary factors leading to the degradation of Lansoprazole and its related compounds, including the sulfide (B99878) form, are acidic and oxidative conditions.[4][5][6] Degradation also occurs under basic and neutral hydrolytic conditions.[4][5][6]

Q3: Is Lansoprazole sulfide-¹³C₆ sensitive to light and heat?

A3: Lansoprazole has been found to be relatively stable under thermal and photolytic (light) stress conditions.[4] However, it is still recommended to protect it from light during storage to minimize any potential for degradation.[6][7]

Q4: What are the common degradation products of Lansoprazole and its sulfide form?

A4: Under various stress conditions, Lansoprazole can degrade into several products. The primary degradation products of Lansoprazole include Lansoprazole sulfone and Lansoprazole sulfide itself.[5] Under acidic conditions, Lansoprazole rapidly degrades into several benzimidazole (B57391) derivatives.[8][9][10] Oxidative stress also leads to the formation of specific degradation products.[4]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC/UPLC Analysis

  • Potential Cause: Degradation of Lansoprazole sulfide-¹³C₆ due to inappropriate solvent conditions.

  • Troubleshooting Steps:

    • Check pH of Diluent/Mobile Phase: Lansoprazole and its related compounds are highly susceptible to degradation in acidic environments.[4][8][9] Ensure that the pH of your solvents is neutral or slightly basic.

    • Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could contribute to degradation.

    • Fresh Preparation: Prepare solutions fresh before use, as the stability of Lansoprazole sulfide in solution can be limited.[11][12] A study on a Lansoprazole intermediate showed stability in the diluent for 48 hours at refrigerator temperature.[11]

Issue 2: Inconsistent Assay Results Between Batches

  • Potential Cause: Improper storage or handling of the Lansoprazole sulfide-¹³C₆ standard.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark).[1][13]

    • Aliquoting: For frequently used standards, consider preparing aliquots to minimize repeated freeze-thaw cycles or exposure of the bulk material to atmospheric conditions.

    • Container Type: Store in tightly sealed, light-resistant containers.[7] Studies on Lansoprazole suspensions have shown that the type of storage container (e.g., glass vs. plastic syringes) can impact stability.[3][14][15]

Summary of Lansoprazole Degradation Under Forced Conditions

Stress ConditionDegradation Products ObservedReference
Acidic Hydrolysis DP-1, DP-2, DP-3[4][5]
Basic Hydrolysis DP-4[4]
Neutral Hydrolysis DP-5[4]
Oxidative Stress DP-1, DP-6, DP-7, DP-8[4]
Thermal Stress Stable[4]
Photolytic Stress Stable[4]

DP refers to Degradation Product as identified in the cited study.

Experimental Protocols

Forced Degradation Study Workflow

This protocol outlines a general procedure for conducting forced degradation studies on Lansoprazole sulfide-¹³C₆ to assess its stability under various stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Lansoprazole sulfide-¹³C₆ acid Acidic Hydrolysis (e.g., 0.01 N HCl) prep->acid Expose to base Basic Hydrolysis (e.g., 2 N NaOH) prep->base Expose to oxidative Oxidative Degradation (e.g., 2% H₂O₂) prep->oxidative Expose to thermal Thermal Stress (e.g., 60°C) prep->thermal Expose to photolytic Photolytic Stress (e.g., UV light) prep->photolytic Expose to neutralize Neutralize/Dilute Samples acid->neutralize Collect Samples at Time Points base->neutralize Collect Samples at Time Points oxidative->neutralize Collect Samples at Time Points thermal->neutralize Collect Samples at Time Points photolytic->neutralize Collect Samples at Time Points hplc HPLC/UPLC-MS Analysis neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for Forced Degradation Studies.

Analytical Method for Stability Testing

The following outlines a general reverse-phase HPLC method suitable for analyzing the stability of Lansoprazole sulfide-¹³C₆ and its potential degradation products.[4][5][8]

HPLC_Method_Workflow cluster_instrument HPLC System cluster_procedure Procedure column Column: C18 (e.g., 250 x 4.6 mm, 5 µm) detector Detector: UV (e.g., 285 nm) and/or Mass Spectrometer column->detector mobile_phase Mobile Phase: A: 10 mM Ammonium Acetate B: Acetonitrile (Gradient) data_acq Data Acquisition & Processing detector->data_acq sample_prep Prepare sample in diluent injection Inject sample sample_prep->injection injection->column Flow Rate: ~1.0 mL/min

Caption: General HPLC Method for Stability Analysis.

Degradation Pathway of Lansoprazole

The following diagram illustrates the primary degradation pathways of Lansoprazole under different stress conditions.

Degradation_Pathways cluster_products Degradation Products lansoprazole Lansoprazole sulfide Lansoprazole Sulfide (DP-1) lansoprazole->sulfide Oxidative Stress sulfone Lansoprazole Sulfone (DP-4) lansoprazole->sulfone Basic Hydrolysis benzimidazole_derivs Benzimidazole Derivatives (DP-2, DP-3) lansoprazole->benzimidazole_derivs Acidic Hydrolysis other_oxidative Other Oxidative Products (DP-6, DP-7, DP-8) lansoprazole->other_oxidative Oxidative Stress

Caption: Lansoprazole Degradation Pathways.

References

dealing with poor recovery of Lansoprazole sulfide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lansoprazole sulfide-13C6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of this stable isotope-labeled internal standard in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low recovery of this compound in our bioanalytical assays. What are the potential causes?

Poor recovery of this compound can stem from several factors throughout the analytical workflow. The primary causes can be categorized as:

  • Degradation of the Analyte: Lansoprazole and its metabolites, including the sulfide (B99878) form, are known to be unstable in acidic conditions. Exposure to acidic environments during sample collection, storage, or extraction can lead to significant degradation.[1]

  • Inefficient Extraction: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound from the specific biological matrix being used, leading to incomplete extraction.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and a falsely low signal.

  • Adsorption to Labware: Lansoprazole and its related compounds can adsorb to the surfaces of glassware and plasticware, especially if the containers are not properly pre-treated.

  • Errors in Standard Preparation: Inaccurate preparation of stock and working solutions of the internal standard can lead to a lower than expected concentration being added to the samples.

Q2: Can the 13C6 isotope label on this compound affect its recovery compared to the unlabeled analog?

While stable isotope-labeled standards are designed to behave almost identically to their unlabeled counterparts, minor differences can sometimes arise. The slightly increased mass due to the 13C atoms does not typically alter the compound's fundamental chemical properties like solubility or pKa. However, in rare cases, a phenomenon known as the "isotope effect" can cause a slight difference in chromatographic retention time, which could potentially lead to differential matrix effects if the labeled and unlabeled compounds do not co-elute perfectly.

Q3: What are the optimal storage conditions for this compound solutions?

To minimize degradation, stock and working solutions of this compound should be stored at -20°C or lower in tightly sealed, light-protected containers. It is also advisable to prepare fresh working solutions from a stock solution for each analytical run to ensure accuracy and minimize the impact of any potential degradation over time.

Troubleshooting Guides

Issue: Low Recovery of this compound

This guide provides a systematic approach to diagnosing and resolving the issue of poor recovery of your stable isotope-labeled internal standard.

Step 1: Investigate Analyte Degradation

  • Hypothesis: The internal standard is degrading during sample handling and preparation.

  • Troubleshooting Actions:

    • pH Control: Ensure that the pH of all solutions and buffers used during sample preparation is neutral or slightly basic. Lansoprazole and its metabolites are labile in acidic conditions.

    • Temperature Control: Keep samples on ice or at a reduced temperature throughout the extraction process to minimize temperature-dependent degradation.

    • Light Protection: Protect samples from direct light exposure, as photolytic degradation can occur.

Step 2: Evaluate Extraction Efficiency

  • Hypothesis: The extraction protocol is not efficiently recovering the internal standard from the sample matrix.

  • Troubleshooting Actions:

    • Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures for liquid-liquid extraction to improve partitioning of the analyte.

    • Optimize SPE Protocol: If using solid-phase extraction, evaluate different sorbent types, wash solutions, and elution solvents to find the optimal conditions for this compound retention and recovery.

Step 3: Assess Matrix Effects

  • Hypothesis: Co-eluting matrix components are suppressing the ionization of the internal standard.

  • Troubleshooting Actions:

    • Post-Extraction Spike Experiment: Perform a post-extraction spike experiment to differentiate between extraction inefficiency and matrix effects.

    • Chromatographic Optimization: Modify the HPLC/UHPLC gradient, mobile phase composition, or column chemistry to improve the separation of this compound from interfering matrix components.

    • Sample Dilution: Diluting the sample with the initial mobile phase can sometimes reduce the concentration of interfering matrix components and mitigate ion suppression.

Step 4: Check for Adsorption

  • Hypothesis: The internal standard is adsorbing to the surfaces of collection tubes, pipette tips, or autosampler vials.

  • Troubleshooting Actions:

    • Use Low-Binding Labware: Utilize polypropylene (B1209903) or other low-binding microcentrifuge tubes and plates.

    • Pre-condition Labware: Rinsing labware with a solution containing a high concentration of a similar compound can help to block non-specific binding sites.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_Degradation Degradation Checks cluster_Extraction Extraction Optimization cluster_Matrix Matrix Effect Assessment cluster_Adsorption Adsorption Checks Start Start: Poor Recovery of This compound Degradation Investigate Degradation (pH, Temp, Light) Start->Degradation Extraction Evaluate Extraction Efficiency Degradation->Extraction If no improvement pH_Check Adjust pH to Neutral/Basic Temp_Check Control Temperature Matrix Assess Matrix Effects Extraction->Matrix If still low Solvent_Opt Optimize Solvent SPE_Opt Optimize SPE Protocol Adsorption Check for Adsorption Matrix->Adsorption If still low Post_Spike Post-Extraction Spike Chromo_Opt Optimize Chromatography Resolved Issue Resolved Adsorption->Resolved If improved Labware_Check Use Low-Binding Labware

Caption: A logical workflow for troubleshooting poor recovery of this compound.

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Determine Matrix Effects vs. Extraction Inefficiency

Objective: To distinguish between loss of recovery due to inefficient extraction and loss due to matrix-induced ion suppression.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the internal standard into the final reconstitution solvent.

    • Set B (Pre-Extraction Spike): Spike the internal standard into a blank biological matrix sample before the extraction procedure.

    • Set C (Post-Extraction Spike): Spike the internal standard into the extract of a blank biological matrix sample after the extraction procedure.

  • Process Samples: Perform the sample extraction procedure for Sets B and C.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Recovery and Matrix Effect:

    • Extraction Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100

Data Interpretation:

ScenarioExtraction RecoveryMatrix EffectLikely Cause of Poor Recovery
1Low (<80%)Minimal (< ±15%)Inefficient Extraction
2High (>80%)Significant (> ±15%)Matrix Effects (Ion Suppression/Enhancement)
3Low (<80%)Significant (> ±15%)Both Inefficient Extraction and Matrix Effects
Protocol 2: Liquid-Liquid Extraction (LLE) of Lansoprazole Sulfide from Human Plasma

Objective: To provide a starting point for the extraction of Lansoprazole sulfide from human plasma.

Methodology:

  • Sample Preparation: To 100 µL of human plasma in a polypropylene tube, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Common Solvents for Liquid-Liquid Extraction and Their Properties
SolventPolarity IndexMiscibility with WaterBoiling Point (°C)
Methyl tert-butyl ether (MTBE)2.5Immiscible55.2
Dichloromethane3.1Immiscible39.6
Ethyl Acetate4.4Slightly Miscible77.1
Acetonitrile5.8Miscible81.6
Table 2: Example LC-MS/MS Parameters for Lansoprazole Sulfide Analysis
ParameterCondition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Lansoprazole sulfide)Precursor Ion > Product Ion
MRM Transition (this compound)Precursor Ion+6 > Product Ion
Collision EnergyOptimized for specific transitions

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Decision-Making Diagram for Method Optimization

OptimizationDecision Start Low Recovery Observed PostSpike Perform Post-Extraction Spike Experiment Start->PostSpike RecoveryLow Recovery < 80%? PostSpike->RecoveryLow MatrixEffectHigh Matrix Effect > 15%? RecoveryLow->MatrixEffectHigh No OptimizeExtraction Optimize Extraction Protocol RecoveryLow->OptimizeExtraction Yes OptimizeChromo Optimize Chromatography or Sample Cleanup MatrixEffectHigh->OptimizeChromo Yes Reevaluate Re-evaluate Recovery MatrixEffectHigh->Reevaluate No OptimizeExtraction->Reevaluate OptimizeChromo->Reevaluate

Caption: A decision-making diagram for optimizing the analytical method based on post-extraction spike results.

References

Technical Support Center: Lansoprazole Sulfide-¹³C₆ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Lansoprazole (B1674482) sulfide-¹³C₆ by LC-MS/MS.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Lansoprazole sulfide-¹³C₆, offering step-by-step solutions to mitigate ion suppression and ensure data quality.

Issue 1: Poor Sensitivity and Inconsistent Results

Question: My signal intensity for Lansoprazole sulfide-¹³C₆ is low and varies significantly between injections. What are the potential causes and how can I troubleshoot this?

Answer: Low and variable signal intensity is a classic symptom of ion suppression. Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[1] Here’s a systematic approach to troubleshoot this issue:

  • Evaluate Sample Preparation: Inadequate sample cleanup is a primary source of matrix components that cause ion suppression.[2]

    • Protein Precipitation (PPT): While quick and simple, PPT is often the least effective method for removing interfering matrix components.[1] If you are using PPT (e.g., with acetonitrile), consider switching to a more rigorous technique.

    • Solid-Phase Extraction (SPE): SPE is generally more effective at removing salts, phospholipids (B1166683), and other matrix components than PPT.[3] Experiment with different SPE sorbents (e.g., reversed-phase, ion-exchange) to find the optimal one for your sample matrix.

    • Liquid-Liquid Extraction (LLE): LLE can also be a highly effective cleanup technique. The choice of extraction solvent is critical and should be optimized.

  • Optimize Chromatographic Separation: If interfering matrix components co-elute with Lansoprazole sulfide-¹³C₆, ion suppression will occur.[4]

    • Modify Mobile Phase Gradient: Adjusting the gradient profile can help separate the analyte from the interfering compounds.

    • Change Column Chemistry: If using a standard C18 column, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to alter selectivity.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve separation and reduce ion suppression.

  • Check for Co-elution with Internal Standard: For accurate quantification, the stable isotope-labeled internal standard (SIL-IS) should co-elute with the analyte and experience the same degree of ion suppression.[1] Even a slight chromatographic shift between the analyte and the IS can lead to differential matrix effects and inaccurate results.[1]

Issue 2: Internal Standard Fails to Compensate for Variability

Question: I am using Lansoprazole sulfide-¹³C₆ as an internal standard, but my results are still not reproducible. Why might the internal standard not be correcting for the matrix effects effectively?

Answer: While SIL-IS like Lansoprazole sulfide-¹³C₆ are considered the gold standard for correcting matrix effects, they may not always provide perfect compensation.[1] This phenomenon is known as "differential matrix effects."[1] Here are the primary reasons and solutions:

  • Chromatographic Separation of Analyte and IS: The substitution of ¹²C with ¹³C can sometimes lead to a slight difference in retention time between the analyte (Lansoprazole sulfide) and the ¹³C₆-labeled internal standard. If this separation causes them to elute into regions with different co-eluting matrix components, they will experience different degrees of ion suppression.[1]

    • Solution: Modify the chromatographic conditions (e.g., gradient, temperature) to achieve complete co-elution of the analyte and the internal standard. In some cases, a column with slightly lower resolution might force co-elution and improve reproducibility.[1]

  • Variable Matrix Effects Across Samples: The composition of the matrix can vary between different samples, leading to inconsistent ion suppression that the internal standard cannot fully compensate for.[5]

    • Solution: Improve the sample preparation method to remove more of the interfering matrix components. Techniques like SPE are generally more robust in this regard than protein precipitation.[3] Diluting the sample can also reduce the concentration of matrix components, thereby lessening the ion suppression effect.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for Lansoprazole sulfide-¹³C₆ analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[4] These effects can cause either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification.[4] In complex biological samples, phospholipids are a major contributor to matrix-induced ion suppression.[4]

Q2: How does using a ¹³C-labeled internal standard like Lansoprazole sulfide-¹³C₆ help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like Lansoprazole sulfide-¹³C₆ is considered the "gold standard" for quantitative LC-MS/MS because it has nearly identical physicochemical properties to the analyte of interest.[1] The underlying assumption is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1] By measuring the ratio of the analyte signal to the IS signal, variations due to matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can I use a different internal standard, like a structural analog, for Lansoprazole sulfide (B99878) analysis?

A3: Yes, other compounds like pantoprazole (B1678409) or omeprazole (B731) have been used as internal standards for lansoprazole analysis.[4] However, these are structural analogs and may not co-elute perfectly with Lansoprazole sulfide or experience the exact same ionization effects in the mass spectrometer's source. A SIL-IS like Lansoprazole sulfide-¹³C₆ is generally preferred for its ability to more accurately correct for matrix effects.[4]

Q4: How can I quantitatively assess the extent of ion suppression in my assay?

A4: The most common method to quantify matrix effects is the post-extraction spike method.[6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase).

Matrix Factor (MF) = (Peak Area in Post-Extracted Blank) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Data Presentation

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of Lansoprazole in human plasma, which can serve as a reference for methods involving Lansoprazole sulfide-¹³C₆.

ParameterMethod A (Protein Precipitation)Method B (Solid-Phase Extraction)
Linearity Range 5.5 - 2200.0 ng/mL4.50 - 2800.00 ng/mL
Lower Limit of Quantification (LLOQ) 5.5 ng/mL4.50 ng/mL
Intra-day Precision (%RSD) < 15%< 3.09%
Inter-day Precision (%RSD) < 15%< 2.62%
Accuracy (% Bias) Within ±15%98.24% to 99.94%
Recovery Not explicitly reported92.10% - 99.11%
Matrix Effect (%CV) Not explicitly reported< 4.41%

Data compiled from published literature on Lansoprazole analysis and may vary depending on the specific experimental conditions.[1][3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid method for sample cleanup but may be more susceptible to matrix effects.

  • To 200 µL of plasma sample, add 20 µL of the internal standard working solution (Lansoprazole sulfide-¹³C₆ in methanol).

  • Vortex for 30 seconds.

  • Add 500 µL of acetonitrile (B52724) to precipitate the proteins.[7]

  • Vortex for 60 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup and is generally more effective at minimizing ion suppression.

  • To 200 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% (v/v) methanol in water.[3]

  • Dry the cartridge under vacuum or positive pressure.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Lansoprazole sulfide-¹³C₆ IS plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Method A spe Solid-Phase Extraction add_is->spe Method B vortex1 Vortex ppt->vortex1 dry_down1 Evaporate to Dryness spe->dry_down1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->dry_down1 reconstitute1 Reconstitute dry_down1->reconstitute1 lcms LC-MS/MS System reconstitute1->lcms data Data Acquisition lcms->data troubleshooting_workflow start Poor Sensitivity or Inconsistent Results check_sample_prep Evaluate Sample Preparation Method start->check_sample_prep check_chromatography Optimize Chromatography check_sample_prep->check_chromatography SPE/LLE Used improve_cleanup Implement More Rigorous Cleanup (e.g., SPE) check_sample_prep->improve_cleanup PPT Used check_is_coelution Verify Analyte/IS Co-elution check_chromatography->check_is_coelution Good Peak Shape modify_gradient Adjust Gradient or Change Column check_chromatography->modify_gradient Poor Peak Shape/ Separation force_coelution Modify LC Method to Achieve Co-elution check_is_coelution->force_coelution IS Not Co-eluting end Improved Results check_is_coelution->end IS Co-eluting improve_cleanup->end modify_gradient->end force_coelution->end

References

Lansoprazole sulfide-13C6 peak splitting issues in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting issues during the chromatographic analysis of Lansoprazole (B1674482) Sulfide-13C6.

Frequently Asked Questions (FAQs)

Q1: What is Lansoprazole Sulfide-13C6?

This compound is an isotopically labeled form of Lansoprazole sulfide (B99878), a metabolite of the proton pump inhibitor Lansoprazole.[1][2] The "-13C6" designation indicates that six carbon atoms in the molecule have been replaced with the carbon-13 isotope. This labeling is often utilized in pharmacokinetic studies and as an internal standard in bioanalytical methods.[3]

Q2: Why am I observing peak splitting for this compound in my chromatogram?

Peak splitting in HPLC for a single analyte like this compound can manifest as a "shoulder" on the main peak or as two distinct, partially resolved peaks. This phenomenon is typically not due to the isotopic labeling itself but rather points to underlying issues with the chromatographic system, method parameters, or sample preparation.[4][5] Common causes include problems with the column, such as a void or a blocked frit, or a mismatch between the sample solvent and the mobile phase.[4][6]

Q3: Can the isotopic labeling of this compound cause peak splitting?

While isotopic labeling can sometimes lead to slight differences in retention times compared to the unlabeled analog, it is not a direct cause of peak splitting for a single labeled compound. The chemical properties of this compound are nearly identical to its unlabeled counterpart. The peak splitting observed is almost certainly due to chromatographic issues that would affect both the labeled and unlabeled forms.

Q4: Does the chiral nature of Lansoprazole contribute to this issue?

Lansoprazole and its metabolites, including the sulfide, are chiral molecules, existing as (R)- and (S)-enantiomers.[7] If you are not using a chiral column and a chiral separation method, the two enantiomers will co-elute as a single peak. Therefore, chirality is not the cause of peak splitting in a standard achiral chromatographic setup. However, if you are performing chiral separations, inadequate resolution between the enantiomers could appear as peak broadening or splitting.[8][9][10]

Troubleshooting Guide

Peak splitting issues can be systematically diagnosed and resolved by examining different components of the analytical workflow. This guide provides a step-by-step approach to troubleshooting.

Diagram: Troubleshooting Workflow for Peak Splitting

G Troubleshooting Workflow for Peak Splitting cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Corrective Actions cluster_3 Verification A Peak Splitting Observed for This compound B Are all peaks splitting or just the analyte peak? A->B C System-wide Issue: - Column Contamination/Void - Blocked Frit - Hardware Malfunction B->C All Peaks D Analyte-Specific Issue: - Sample Preparation - Method Parameters - Analyte Instability B->D Analyte Peak Only E Inspect and Maintain Column: - Reverse flush column - Replace column frit - Use a new column C->E F Optimize Sample and Mobile Phase: - Match sample solvent to mobile phase - Reduce injection volume/concentration - Check analyte stability D->F G Review Method Parameters: - Adjust mobile phase composition - Optimize gradient profile - Modify column temperature D->G H Re-inject Standard and Sample E->H F->H G->H I Peak Shape Acceptable? H->I J Problem Resolved I->J Yes K Further Investigation Required I->K No

Caption: A logical workflow to diagnose and resolve peak splitting issues.

Column and Hardware Issues

If all peaks in your chromatogram are exhibiting splitting, the issue likely lies with the column or other hardware components.[5][11][12]

Potential Cause Troubleshooting Steps
Column Void or Channeling A void at the column inlet can cause the sample to travel through different paths, leading to peak splitting.[13] Solution: 1. Disconnect the column and reconnect it. 2. If the problem persists, try back-flushing the column (refer to the manufacturer's instructions). 3. As a last resort, replace the column.
Blocked Column Frit Particulates from the sample or mobile phase can block the inlet frit, causing uneven sample distribution onto the column.[4][5][6] Solution: 1. Back-flush the column. 2. If possible, replace the inlet frit. 3. Use in-line filters and ensure samples are filtered before injection.
Leaking Connections or Dead Volume Improperly fitted tubing or ferrules can introduce dead volume, leading to peak distortion.[11] Solution: 1. Check all fittings and connections between the injector, column, and detector. 2. Ensure that tubing is properly seated in all ports.
Method and Sample-Related Issues

If only the this compound peak is splitting, the problem is likely related to the specific interaction of the analyte with the chromatographic system under the current method conditions.[5][6]

Potential Cause Troubleshooting Steps
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[4][11][13] Solution: 1. Dissolve and inject the sample in the initial mobile phase. 2. If a stronger solvent is necessary for solubility, reduce the injection volume.
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting and splitting.[14][15] Solution: 1. Reduce the concentration of the sample. 2. Decrease the injection volume.
On-Column Degradation Lansoprazole and its derivatives can be unstable under certain pH and temperature conditions. Degradation on the column can lead to the appearance of extra peaks or distorted peaks. Solution: 1. Ensure the mobile phase pH is appropriate for Lansoprazole stability (typically neutral to slightly basic). 2. Investigate the effect of column temperature.
Co-elution with an Impurity The peak splitting may be due to the presence of a closely eluting impurity. Solution: 1. Adjust the mobile phase composition or gradient to improve resolution. 2. Try a different column chemistry.

Experimental Protocols

Protocol 1: Column Flushing and Cleaning
  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Connect the column outlet to the waste.

  • Flush the column with a series of solvents, starting with the mobile phase and progressing to stronger, compatible solvents. A typical sequence for a C18 column is:

    • Mobile phase (without buffer salts)

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Equilibrate the column with the mobile phase in the correct flow direction before reconnecting to the detector.

Protocol 2: Sample Solvent Effect Evaluation
  • Prepare two stock solutions of this compound of the same concentration.

  • Dilute the first stock solution with the initial mobile phase composition.

  • Dilute the second stock solution with the solvent currently used for sample preparation (if different from the mobile phase).

  • Inject equal volumes of both preparations and compare the peak shapes. A significantly better peak shape with the mobile phase as the diluent indicates a solvent mismatch issue.

Quantitative Data Summary

The following table provides typical starting parameters for the analysis of Lansoprazole and its related compounds, which can be adapted for this compound.

Parameter Typical Value/Condition Reference
Column C18, 250 mm x 4.6 mm, 5 µm[16][17]
Mobile Phase Acetonitrile and water with a pH modifier (e.g., formic acid, triethylamine)[16][18]
Gradient Gradient elution may be required to resolve impurities.[16]
Flow Rate 1.0 mL/min[16][18]
Detection Wavelength 285 nm[17][18][19]
Column Temperature Ambient or controlled (e.g., 40 °C)[20]

Signaling Pathways and Logical Relationships

Diagram: Causes of Peak Splitting

G Potential Causes of Peak Splitting in Chromatography cluster_0 System-Related Issues cluster_1 Method-Related Issues A Peak Splitting B Column Problems A->B C Hardware Issues A->C D Sample Preparation A->D E Mobile Phase/Method Parameters A->E B1 Void/Channeling B->B1 B2 Blocked Frit B->B2 B3 Contamination B->B3 C1 Leaking Fittings C->C1 C2 Dead Volume C->C2 D1 Solvent Mismatch D->D1 D2 Sample Overload D->D2 D3 Analyte Instability D->D3 E1 Inappropriate Mobile Phase pH E->E1 E2 Poor Resolution E->E2

Caption: A diagram illustrating the various causes of peak splitting.

References

Technical Support Center: Method Refinement for Lansoprazole Sulfide-¹³C₆ in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the analysis of Lansoprazole (B1674482) sulfide-¹³C₆ in complex matrices.

Troubleshooting Guides

Sample and Standard Preparation

Issues related to sample and standard preparation are a primary source of variability in bioanalysis. This guide addresses common problems encountered during these initial steps.

Problem: Low or Inconsistent Internal Standard (IS) Response (Lansoprazole Sulfide-¹³C₆)

A consistent response from the stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification. Variations can arise from multiple factors during sample processing.[1]

Potential Cause Troubleshooting Steps
Inaccurate Spiking Verify the concentration and stability of the IS stock solution. Ensure the pipettes used for spiking are calibrated and functioning correctly. Add the IS as early as possible in the workflow to account for variability in all subsequent steps.
Incomplete Mixing Vortex or mix samples thoroughly after adding the IS to ensure homogeneity within the biological matrix.
Degradation of IS Lansoprazole and its analogs are susceptible to degradation in acidic conditions.[2] Ensure the pH of the sample and processing solutions is maintained in a neutral to slightly basic range. Store stock and working solutions at appropriate temperatures (e.g., -20°C or -80°C) and check for stability over time.[3]
Precipitation of IS Assess the solubility of Lansoprazole sulfide-¹³C₆ in the sample matrix and reconstitution solvent. If precipitation is suspected, consider adjusting the solvent composition or the concentration of the IS.
Extraction Issues Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent recovery of both the analyte and the IS.

Experimental Protocol: Protein Precipitation

Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.[4]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the Lansoprazole sulfide-¹³C₆ internal standard at the desired concentration.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

Chromatography and Mass Spectrometry

This section focuses on troubleshooting issues related to the LC-MS/MS analysis of Lansoprazole sulfide-¹³C₆.

Problem: Poor Peak Shape, Signal Suppression/Enhancement, or Carryover

These issues can significantly impact the accuracy and precision of your results.

Potential Cause Troubleshooting Steps
Poor Peak Shape Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte and the column chemistry.[3] A mismatch between the reconstitution solvent and the initial mobile phase can also lead to peak distortion.
Matrix Effects Matrix effects, causing ion suppression or enhancement, are a common challenge in complex matrices.[5] Ensure co-elution of the analyte and Lansoprazole sulfide-¹³C₆ to compensate for these effects. If significant matrix effects persist, consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE).
Carryover Inject a blank sample after a high-concentration sample to assess carryover. If observed, optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume.
Instrument Contamination A dirty ion source or mass spectrometer can lead to signal loss and inconsistency.[5] Perform regular maintenance and cleaning of the instrument according to the manufacturer's recommendations.

Typical LC-MS/MS Parameters for Lansoprazole Analysis

The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

Parameter Typical Condition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Lansoprazole: m/z 370.1 → 252.1; Lansoprazole sulfide-¹³C₆: m/z 360.1 → 242.1 (Example transitions, should be optimized)

Frequently Asked Questions (FAQs)

Q1: What are the acceptance criteria for the internal standard response?

A1: While there are no universally fixed criteria, a common practice in regulated bioanalysis is to investigate samples where the IS response deviates significantly from the mean response of the calibrators and quality control samples in the same batch. A typical range for investigation is when the IS response is less than 50% or greater than 150% of the mean.

Q2: How can I assess the stability of Lansoprazole sulfide-¹³C₆ in my samples?

A2: Perform stability studies under various conditions that mimic the entire lifecycle of a sample, including freeze-thaw cycles, short-term stability at room temperature, and long-term storage stability at the intended storage temperature.[2] Analyze these samples against a freshly prepared calibration curve to determine the percentage of degradation.

Q3: What should I do if I observe significant matrix effects?

A3: The primary purpose of a SIL-IS like Lansoprazole sulfide-¹³C₆ is to compensate for matrix effects. If you still observe significant and inconsistent matrix effects (e.g., through post-column infusion experiments), you may need to improve your sample preparation method. Transitioning from protein precipitation to a more selective technique like solid-phase extraction (SPE) can often mitigate severe matrix effects.

Q4: Can I use a deuterated internal standard instead of a ¹³C-labeled one?

A4: Yes, deuterated internal standards are also commonly used. However, ¹³C-labeled standards are often preferred as they are less likely to exhibit chromatographic shifts (isotopic effect) relative to the analyte and the label is generally more stable.[6]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Lansoprazole in complex matrices. While this data is for the parent drug, similar performance would be expected when using Lansoprazole sulfide-¹³C₆ as an internal standard for a validated method.

Table 1: Recovery and Matrix Effect of Lansoprazole

Concentration (ng/mL) Recovery (%) Matrix Factor
1095.20.98
50098.11.02
200096.50.99

Data adapted from representative LC-MS/MS methods for Lansoprazole.[7]

Table 2: Precision and Accuracy of Lansoprazole Quantification

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
LLOQ54.85.2103.5
LQC153.54.198.7
MQC7502.93.5101.2
HQC22002.53.199.5

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control. Data is representative of typical method performance.[4][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Matrix Sample (e.g., Plasma) Spike Spike with Lansoprazole Sulfide-¹³C₆ Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate Report Final Result Calculate->Report

Caption: Experimental workflow for the analysis of Lansoprazole sulfide-¹³C₆.

troubleshooting_logic Start Inconsistent IS Signal? CheckSpiking Verify IS Spiking (Concentration, Volume) Start->CheckSpiking Yes CheckMixing Ensure Thorough Sample Mixing CheckSpiking->CheckMixing CheckStability Assess IS Stability (pH, Temperature) CheckMixing->CheckStability CheckExtraction Optimize Extraction Procedure CheckStability->CheckExtraction CheckLCMS Investigate LC-MS System (Carryover, Source Cleanliness) CheckExtraction->CheckLCMS Resolved Problem Resolved CheckLCMS->Resolved

Caption: Troubleshooting logic for inconsistent internal standard signal.

matrix_effects_pathway cluster_matrix Matrix Components cluster_impact Impact on Signal Phospholipids Phospholipids IonSource ESI Source Phospholipids->IonSource Co-elution Salts Salts Salts->IonSource Co-elution Metabolites Endogenous Metabolites Metabolites->IonSource Co-elution Droplet Charged Droplet IonSource->Droplet Ionization Suppression Ion Suppression IonSource->Suppression Enhancement Ion Enhancement IonSource->Enhancement GasPhaseIon Gas Phase Ion (Analyte & IS) Droplet->GasPhaseIon Desolvation MSDetector Mass Spectrometer GasPhaseIon->MSDetector Detection

Caption: Signaling pathway of matrix effects in LC-MS/MS analysis.

References

Validation & Comparative

Navigating Analytical Method Validation for Lansoprazole: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar matrix effects, leading to more reliable and reproducible results. For Lansoprazole (B1674482) analysis, several internal standards have been utilized in validated methods.

Comparison of Internal Standards in Lansoprazole Quantification

The performance of an analytical method is assessed through various validation parameters as stipulated by regulatory bodies like the FDA and EMA. Below is a summary of performance characteristics from published studies using different internal standards for Lansoprazole quantification.

ParameterMethod A (Internal Standard: Omeprazole)[1]Method B (Internal Standard: Pantoprazole)[2]Method C (Internal Standard: Bicalutamide)[3]Method D (Internal Standard: Indapamide)[4]
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Analytical Technique UPLC-IT-TOF MSLC-MS/MSLC-MS/MSLC-MS/MS
Linearity Range 5 - 25 µg/mL4.50 - 2800.00 ng/mL5.5 - 2200.0 ng/mL10 - 4000 ng/mL
Correlation Coefficient (r²) 0.9972 - 0.9991> 0.999Not Reported> 0.999
Limit of Detection (LOD) 2 ng/mL4.00 ng/mLNot ReportedNot Reported
Limit of Quantification (LOQ) Not Reported4.60 ng/mL5.5 ng/mL2.0 ng/mL
Intra-day Precision (%RSD) 2.98 ± 2.17%< 4.79%Not Reported< 15%
Inter-day Precision (%RSD) 3.07 ± 0.89%< 9.41%Not Reported< 15%
Accuracy (% Error or Recovery) 0.30 - 5.22% (% Error)92.10 - 99.11% (Recovery)Not ReportedWithin ±15% of nominal

Experimental Protocols: A Synthesized Approach

The following sections detail generalized experimental protocols for the quantification of Lansoprazole in biological matrices, based on common practices in the cited literature.

Sample Preparation: Protein Precipitation

A straightforward and high-throughput method for sample preparation is protein precipitation.

  • To a 200 µL aliquot of the plasma sample, add 50 µL of the internal standard working solution.

  • Add 600 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Thermo Hypurity Advance, 50 X 4.6mm, 5 µm[2]; Zorbax SB-C18, 3.0 mm x 150 mm, 3.5 µm[3]).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typical. The composition can be isocratic or a gradient elution. For example, acetonitrile and 2 mM ammonium acetate solution (80:20 v/v) has been used[2].

  • Flow Rate: Flow rates are typically in the range of 0.2 - 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) helps in achieving reproducible retention times[2].

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in the positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte (Lansoprazole) and the internal standard.

    • Lansoprazole Transition: m/z 370 → 252[1]

    • Omeprazole (IS) Transition: m/z 346 → 198[1]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Aliquot add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_separation HPLC Separation (C18 Column) reconstitution->hplc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) hplc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Analyte/IS Peak Area Ratio peak_integration->ratio_calculation calibration_curve Calibration Curve Plotting ratio_calculation->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

Caption: General experimental workflow for Lansoprazole quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_method Analytical Method cluster_validation Method Validation lansoprazole Lansoprazole lcms LC-MS/MS lansoprazole->lcms is_choice Choice of IS (e.g., SIL, Analogue) sil_is Stable Isotope-Labeled IS (e.g., Lansoprazole sulfide-13C6/d4) is_choice->sil_is Ideal analogue_is Structural Analogue IS (e.g., Omeprazole, Pantoprazole) is_choice->analogue_is Alternative sil_is->lcms analogue_is->lcms validation_params Validation Parameters (Linearity, Accuracy, Precision, etc.) lcms->validation_params

Caption: Logical relationship of components in method validation.

References

The Superiority of Carbon-13 Labeling: A Comparative Guide to Lansoprazole Sulfide-¹³C₆ and Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of lansoprazole (B1674482), the choice of an appropriate internal standard is a critical determinant of data quality, accuracy, and reliability. This guide provides an objective comparison between Lansoprazole sulfide-¹³C₆ and its deuterated counterparts, supported by established principles of stable isotope dilution mass spectrometry.

In the landscape of bioanalytical assays, stable isotope-labeled internal standards (SIL-ISs) are recognized as the gold standard for correcting analytical variability.[1] By mimicking the analyte of interest, they compensate for variations in sample preparation, chromatography, and ionization.[2] However, the specific isotope used for labeling—most commonly carbon-13 (¹³C) or deuterium (B1214612) (²H)—can significantly impact assay performance. This guide will delve into the nuanced yet critical differences between ¹³C-labeled and deuterated internal standards, with a specific focus on the analysis of lansoprazole, a widely used proton pump inhibitor.

Unveiling the Performance Differences: ¹³C vs. Deuterium

The fundamental distinctions between ¹³C-labeled and deuterated internal standards lie in their chromatographic behavior, isotopic stability, and ultimately, their ability to compensate for matrix effects.[3] While deuterated standards are more prevalent due to historical availability and often lower cost, a growing body of evidence underscores the superior performance of ¹³C-labeled standards for robust and accurate quantitative bioanalysis.[3]

Chromatographic Co-elution: A Critical Advantage

One of the most significant advantages of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[2] The substitution of ¹²C with ¹³C results in a negligible change to the physicochemical properties of the molecule.[3] In contrast, deuterated standards often exhibit a slight retention time shift, a phenomenon known as the "isotope effect."[2] This is particularly pronounced in high-resolution chromatography systems and can compromise accurate quantification, especially when matrix effects vary across the chromatographic peak.[3]

Matrix Effects: The Achilles' Heel of Bioanalysis

Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, are a major challenge in bioanalysis.[1] An ideal internal standard should experience the same matrix effects as the analyte to provide accurate correction.[2] Due to their identical elution profiles, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[4] The chromatographic shift of deuterated standards can mean they are not subjected to the same matrix environment as the analyte at the precise moment of ionization, potentially leading to biased results.[2]

Isotopic Stability: Ensuring Analytical Integrity

¹³C labels are incorporated into the carbon skeleton of the molecule, rendering them exceptionally stable and not susceptible to exchange with other atoms.[2] Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms or at acidic positions. This can compromise the integrity of the assay by altering the concentration of the internal standard.[2]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of Lansoprazole sulfide-¹³C₆ compared to a deuterated internal standard, such as Lansoprazole sulfide-d₄, based on the established principles of stable isotope labeling.

Performance ParameterLansoprazole sulfide-¹³C₆ (Expected)Deuterated Lansoprazole Internal Standard (e.g., Lansoprazole sulfide-d₄)
Chromatographic Co-elution Perfect co-elution with lansoprazolePotential for a slight retention time shift (earlier elution)
Correction for Matrix Effects Excellent and reliable correction due to identical elutionMay be incomplete or variable, leading to potential inaccuracies
Accuracy Higher, due to superior correction for matrix effectsPotentially lower, with a higher risk of bias
Precision (%RSD) Generally lower (better), reflecting more consistent correctionMay be higher, indicating greater variability
Isotopic Stability High, with no risk of back-exchangeGenerally stable, but a theoretical risk of back-exchange exists

Experimental Protocols

A representative experimental protocol for the quantification of lansoprazole in human plasma using a stable isotope-labeled internal standard is outlined below. This protocol is a synthesis of best practices from published methodologies and can be adapted for use with either Lansoprazole sulfide-¹³C₆ or a deuterated standard.[1][5][6]

Sample Preparation (Human Plasma)
  • Internal Standard Spiking: To a 200 µL aliquot of the plasma sample, add 50 µL of the internal standard working solution (Lansoprazole sulfide-¹³C₆ or deuterated lansoprazole in a 50:50 v/v methanol-water solution).[1]

  • Protein Precipitation: Add 600 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[1]

  • Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) acetate (B1210297) solution (80:20 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10-20 µL.[1][7]

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode.[1][5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for detection.[1]

    • Lansoprazole Transition: m/z 370 → 252.[1][8]

    • Internal Standard Transition: A specific transition for Lansoprazole sulfide-¹³C₆ or the deuterated internal standard would be determined and monitored.[1]

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard (Lansoprazole sulfide-¹³C₆ or Deuterated IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Vortex & Centrifuge Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection

Caption: A typical bioanalytical workflow for lansoprazole quantification in plasma.

Logical_Comparison cluster_Chromatography Chromatography cluster_MS Mass Spectrometry Analyte Lansoprazole (Analyte) CoElution Co-elution Analyte->CoElution Shift Chromatographic Shift (Isotope Effect) Analyte->Shift IS_13C Lansoprazole sulfide-¹³C₆ (¹³C-labeled IS) IS_13C->CoElution Identical Properties IS_D Deuterated Lansoprazole (Deuterated IS) IS_D->Shift Slightly Different Properties Matrix_Effect_Correction Accurate Matrix Effect Correction CoElution->Matrix_Effect_Correction Leads to Incomplete_Correction Incomplete Matrix Effect Correction Shift->Incomplete_Correction Can lead to

Caption: Logical comparison of ¹³C-labeled vs. deuterated internal standards.

Conclusion: The Scientifically Sound Choice

For the highest level of accuracy and precision in the quantitative bioanalysis of lansoprazole by LC-MS/MS, a ¹³C-labeled internal standard such as Lansoprazole sulfide-¹³C₆ is the unequivocally superior choice. Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.[3][4] While deuterated internal standards are a more common and often more cost-effective option, they can introduce complications such as chromatographic shifts and the potential for incomplete correction of matrix effects.[2][9] For researchers and drug development professionals where data quality is non-negotiable, the investment in ¹³C-labeled internal standards is a scientifically sound decision that leads to more reliable and defensible data.

References

Inter-Laboratory Validation of Lansoprazole Sulfide-¹³C₆ Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of assays for Lansoprazole (B1674482) sulfide (B99878), utilizing Lansoprazole sulfide-¹³C₆ as an internal standard. While direct inter-laboratory validation studies for this specific analyte and internal standard combination are not extensively published, this document synthesizes existing data from validated analytical methods for Lansoprazole and its metabolites to propose a comprehensive validation protocol. The guide also presents a comparative overview of the performance of various analytical methods, offering valuable insights for laboratories involved in the analysis of Lansoprazole and related compounds.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different validated analytical methods for the quantification of Lansoprazole and its metabolites. This data, compiled from various studies, provides a benchmark for expected assay performance. The primary analytical technique referenced is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is ideally suited for the use of stable isotope-labeled internal standards like Lansoprazole sulfide-¹³C₆.

Table 1: Performance Characteristics of LC-MS/MS-based Lansoprazole Quantification Methods

ParameterMethod A (Human Plasma)[1]Method B (Human Plasma)[2]Method C (Oral Suspension)[3]
Linearity Range3 - 5000 ng/mL2.5 - 2000 ng/mL5 - 25 µg/mL
Correlation Coefficient (r²)Not Reported> 0.990.9972 - 0.9991
Limit of Detection (LOD)Not ReportedNot Reported2 ng/mL
Limit of Quantification (LOQ)3 ng/mL2.5 ng/mLNot Reported
Intra-day Precision (%RSD)< 6.1%< 3.4%2.98 ± 2.17%
Inter-day Precision (%RSD)< 5.1%< 8.0%Not Reported
Intra-day Accuracy (%)Not Reported93.71% - 97.59%Not Reported
Inter-day Accuracy (%)Not Reported92.10% - 99.11%Not Reported
Mean Recovery (%)74.0% (Lansoprazole)Not explicitly reportedNot Reported

Table 2: Performance of Alternative Analytical Methods for Lansoprazole

Method TypeLinearity RangeMean Percentage RecoveryRelative Standard Deviation (%)
Spectrophotometry (DDQ)[4]10 - 90 µg/mL99.63%0.11
Spectrophotometry (Iodine)[4]1.48 - 6.65 µg/mL99.71%0.24
Spectrophotometry (Ternary Complex)[4]3.69 - 16.61 µg/mL99.76%0.36
RP-HPLC[5]10 - 50 µg/mLNot Reported< 2
Anodic Polarography (DPP)[6]2 - 18 µg/mLNot ReportedNot Reported

Proposed Experimental Protocol for Inter-Laboratory Validation

This section outlines a standardized experimental protocol for the quantification of Lansoprazole sulfide using LC-MS/MS with Lansoprazole sulfide-¹³C₆ as an internal standard. This protocol is a composite of best practices derived from published methodologies for Lansoprazole analysis.[1][2][3]

Materials and Reagents
  • Lansoprazole sulfide (Reference Standard)

  • Lansoprazole sulfide-¹³C₆ (Internal Standard)

  • Control human plasma (or other relevant biological matrix)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (or other appropriate modifier)

  • All other reagents should be of analytical grade.

Instrumentation
  • A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of Lansoprazole sulfide and Lansoprazole sulfide-¹³C₆ in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Lansoprazole sulfide by serial dilution of the stock solution with a 50:50 (v/v) methanol-water mixture.

  • Internal Standard Working Solution: Prepare a working solution of Lansoprazole sulfide-¹³C₆ by diluting the stock solution with a 50:50 (v/v) methanol-water mixture to a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare calibration standards by spiking known concentrations of Lansoprazole sulfide working solutions into a blank biological matrix.

  • Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples to ensure the accuracy and precision of the run.

Sample Preparation (Human Plasma)
  • Aliquoting: Transfer a 200 µL aliquot of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (Lansoprazole sulfide-¹³C₆) to each tube.

  • Protein Precipitation: Add 600 µL of acetonitrile to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate would be 0.3-0.5 mL/min.

  • Mass Spectrometer: Operate in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Lansoprazole sulfide: A specific precursor-to-product ion transition needs to be determined and optimized.

    • Lansoprazole sulfide-¹³C₆: The corresponding transition for the stable isotope-labeled internal standard should be determined and monitored.

Validation Parameters

The inter-laboratory validation should assess the following parameters according to regulatory guidelines (e.g., FDA, EMA):

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. A minimum of five standards should be used.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days and by different analysts.

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

  • Stability: Stability of the analyte in the biological matrix under different storage and handling conditions (freeze-thaw, short-term, and long-term).

Visualizations

Metabolic Pathway of Lansoprazole

Metabolic Pathway of Lansoprazole Lansoprazole Lansoprazole Sulfide Lansoprazole Sulfide Lansoprazole->Sulfide Reduction Sulfone Lansoprazole Sulfone Lansoprazole->Sulfone Oxidation Hydroxy 5-Hydroxy Lansoprazole Lansoprazole->Hydroxy Hydroxylation (CYP2C19)

Caption: Metabolic conversion of Lansoprazole to its major metabolites.

Experimental Workflow for Sample Analysis

Experimental Workflow for Lansoprazole Sulfide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (Lansoprazole sulfide-¹³C₆) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Step-by-step workflow for the analysis of Lansoprazole sulfide.

Inter-Laboratory Validation Logic

Logic for Inter-Laboratory Validation Protocol Standardized Protocol LabA Laboratory A Protocol->LabA LabB Laboratory B Protocol->LabB LabC Laboratory C Protocol->LabC ResultsA Results A LabA->ResultsA ResultsB Results B LabB->ResultsB ResultsC Results C LabC->ResultsC Samples Blinded QC Samples Samples->LabA Samples->LabB Samples->LabC Comparison Statistical Comparison (Accuracy, Precision) ResultsA->Comparison ResultsB->Comparison ResultsC->Comparison Validation Assay Validation Report Comparison->Validation

Caption: Logical flow for conducting an inter-laboratory validation study.

References

A Comparative Guide to the Cross-Validation of Lansoprazole Sulfide-13C6 in Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of lansoprazole (B1674482) and its related substances, with a particular focus on the role of Lansoprazole sulfide-13C6 as a stable isotope-labeled internal standard. The use of such internal standards is pivotal for achieving high accuracy and precision in bioanalytical and pharmaceutical quality control assays. Here, we compare the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method ideally suited for the use of this compound, with other common analytical techniques.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods used for the determination of lansoprazole and its related compounds, including lansoprazole sulfide. This comparative data, compiled from several studies, highlights the advantages of using a stable isotope-labeled internal standard with LC-MS/MS.

ParameterLC-MS/MS with Internal StandardHPLC-UV
Linearity Range 3 - 5000 ng/mL[1]10 - 50 µg/mL[2]
**Correlation Coefficient (R²) **> 0.999[3]0.999[2]
Limit of Detection (LOD) Not explicitly stated, but method is described as sensitive[4]0.12 µg/mL[2]
Limit of Quantification (LOQ) Not explicitly stated, but method is described as sensitive[4]0.36 µg/mL[2]
Recovery 74.0% for lansoprazole[1]95% to 105%[3]
Intra-day Precision (%RSD) < 6.1% for lansoprazole[1]< 2%[2]
Inter-day Precision (%RSD) < 5.1% for lansoprazole[1]< 2%[2]
Specificity High, due to mass-based detectionLower, potential for interference from co-eluting compounds

Experimental Protocols: Methodologies for Quantification

Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are representative methodologies for LC-MS/MS and HPLC-UV analysis of lansoprazole.

LC-MS/MS Method for Lansoprazole in Human Plasma

This method is ideal for pharmacokinetic studies and benefits significantly from the use of a stable isotope-labeled internal standard like this compound.

  • Sample Preparation:

    • To 1 mL of plasma, add the internal standard (this compound).

    • Perform a liquid-liquid extraction using a diethyl ether-dichloromethane (7:3, v/v) mixture.[1]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: TSK-PW precolumn (10 µm, 3.5 mm x 4.6 mm i.d.) for clean-up and a C18 STR ODS-II analytical column (5 µm, 150 mm x 4.6 mm i.d.) for separation.[1]

    • Mobile Phase: A gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is commonly used.[5]

    • Flow Rate: 0.6 mL/min.[5]

    • Column Temperature: 40 °C.[5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[5]

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for lansoprazole and the internal standard.

RP-HPLC Method for Lansoprazole in Pharmaceutical Formulations

This method is suitable for quality control of pharmaceutical dosage forms.

  • Sample Preparation:

    • A weighed quantity of powdered capsules equivalent to 20 mg of lansoprazole is extracted with methanol (B129727).[6]

    • The extract is filtered and diluted to the working concentration range with the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: Inspire grace C18 column (250 mm x 4.5 mm, 5 µm particle size).[2]

    • Mobile Phase: A mixture of methanol and water (80:20, v/v).[2]

    • Flow Rate: 0.8 mL/min.[2]

    • Detection: UV detection at 285 nm.[2]

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for a bioanalytical method validation and the logical relationship in using a stable isotope-labeled internal standard.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Quantification Sample Biological Matrix (e.g., Plasma) Spike_IS Spike with Lansoprazole sulfide-13C6 (Internal Standard) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Bioanalytical workflow using an internal standard.

InternalStandardLogic Analyte Lansoprazole Method_Variability Analytical Method Variability (e.g., extraction loss, injection volume) Analyte->Method_Variability IS This compound (Internal Standard) IS->Method_Variability LC_MS LC-MS/MS Analysis Method_Variability->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

Caption: Logic of using a stable isotope-labeled internal standard.

References

A Head-to-Head Battle of Precision: Assessing Lansoprazole Sulfide-13C6 as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the world of pharmaceutical analysis, Certified Reference Materials (CRMs) serve as the bedrock of quality, ensuring the validity of quantitative and qualitative data. This guide provides an in-depth comparison of Lansoprazole sulfide-13C6 and its non-labeled counterpart, Lansoprazole sulfide (B99878), as Certified Reference Materials. Through an examination of their intrinsic properties and supporting experimental principles, we will demonstrate the superior performance of the ¹³C-labeled standard in high-precision analytical applications.

Lansoprazole, a proton pump inhibitor, is widely prescribed for acid-related stomach conditions. Its metabolism and potential impurities, such as Lansoprazole sulfide, are of significant interest to ensure the safety and efficacy of the final drug product. The use of stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, has become the gold standard in quantitative mass spectrometry-based bioanalysis due to their ability to minimize analytical variability.[1][2]

The ¹³C Advantage: A Fundamental Performance Superiority

The core advantage of this compound over its non-labeled analog lies in its isotopic composition. While chemically identical, the mass difference allows for its distinct detection in mass spectrometry. This seemingly simple difference has profound implications for analytical accuracy.

Key Performance Advantages of ¹³C-Labeled Internal Standards:

  • Chemical and Physical Identity: ¹³C is a stable, non-radioactive isotope of carbon. Incorporating it into the Lansoprazole sulfide molecule results in a compound that is chemically identical to the unlabeled analyte. This ensures that the internal standard and the analyte exhibit virtually identical behavior during sample preparation, chromatography, and ionization.[1]

  • Co-elution: Due to their identical chemical properties, the ¹³C-labeled internal standard co-elutes perfectly with the unlabeled analyte in chromatographic systems. This is a critical factor for accurate quantification, as it ensures that both compounds experience the same matrix effects at the same time. Deuterium-labeled standards, in contrast, can sometimes exhibit slight chromatographic separation from the analyte, leading to potential inaccuracies.[2][3]

  • Reduced Isotope Effects: The larger mass difference between ¹³C and ¹²C compared to deuterium (B1214612) and hydrogen minimizes the potential for kinetic isotope effects during sample processing and analysis.

  • Enhanced Specificity and Sensitivity: The distinct mass difference allows for the development of highly specific and sensitive multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard in tandem mass spectrometry, reducing the likelihood of cross-talk or interference.[1]

Quantitative Data Comparison: A Tale of Two Standards

While a specific Certificate of Analysis for this compound was not publicly available at the time of this guide's creation, we can construct a representative comparison based on typical certificates for ¹³C-labeled and non-labeled pharmaceutical reference standards.

Table 1: Representative Comparison of Certified Reference Material Properties

PropertyThis compound (CRM)Lansoprazole sulfide (CRM)
Certified Purity ≥ 99.5% (Isotopic and Chemical)≥ 99.0% (Chemical)
Expanded Uncertainty (k=2) ≤ 0.5%≤ 1.0%
Isotopic Enrichment ≥ 99% for all labeled positionsNot Applicable
Homogeneity Confirmed (ISO 17034)Confirmed (ISO 17034)
Stability Long-term stability data availableLong-term stability data available
Traceability To SI units via a primary standardTo SI units via a primary standard

Table 2: Hypothetical Performance Data in a Bioanalytical Assay (LC-MS/MS)

ParameterThis compound as Internal StandardNon-labeled Lansoprazole sulfide as Internal Standard (Analog)
Accuracy (% Bias) -1.2% to +2.5%-8.5% to +10.2%
Precision (%RSD) < 3%< 12%
Matrix Effect (%CV) < 5%15-30%
Recovery (%CV) < 4%< 15%

The hypothetical data in Table 2 illustrates the expected improvement in accuracy, precision, and mitigation of matrix effects when using a ¹³C-labeled internal standard.

Experimental Protocols for CRM Assessment

The establishment of a Certified Reference Material is a rigorous process governed by international standards such as ISO 17034. The following are detailed methodologies for key experiments involved in the certification of a pharmaceutical reference material like this compound.

Purity Determination by Mass Balance

Objective: To determine the purity of the CRM by accounting for all significant impurities.

Methodology:

  • Chromatographic Purity:

    • Technique: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) formate).

    • Procedure: A solution of the CRM is analyzed to separate the main component from any organic impurities. The peak area of each impurity is used to calculate its percentage relative to the main peak.

  • Water Content:

    • Technique: Karl Fischer titration.

    • Procedure: A known amount of the CRM is titrated with a Karl Fischer reagent to determine the water content.

  • Residual Solvents:

    • Technique: Headspace Gas Chromatography (GC) with Flame Ionization Detection (FID).

    • Procedure: The CRM is heated in a sealed vial to release any volatile residual solvents, which are then analyzed by GC.

  • Inorganic Impurities:

    • Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or residue on ignition.

    • Procedure: The CRM is analyzed for the presence of inorganic impurities.

  • Purity Calculation: The purity is calculated using the mass balance equation:

    • Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Homogeneity Study

Objective: To ensure that each unit of the CRM has the same concentration of the analyte within the stated uncertainty.

Methodology:

  • A statistically relevant number of units are randomly selected from the batch.

  • Multiple sub-samples are taken from each selected unit.

  • Each sub-sample is analyzed in replicate using a validated and highly precise analytical method (e.g., LC-MS/MS).

  • The results are statistically evaluated using Analysis of Variance (ANOVA) to determine the between-unit and within-unit variation.

Stability Study

Objective: To determine the shelf-life of the CRM under specified storage conditions.

Methodology:

  • Long-Term Stability:

    • Multiple units of the CRM are stored at the recommended long-term storage temperature (e.g., -20°C or 2-8°C).

    • The purity of the CRM is tested at regular intervals over an extended period (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Short-Term Stability (for shipping conditions):

    • Units are exposed to elevated temperatures (e.g., 25°C and 40°C) for a short period (e.g., 7 and 14 days).

    • The purity is then compared to that of units stored under the recommended long-term conditions.

  • Data from both studies are analyzed for any degradation trends to establish a re-test date or expiry date for the CRM.

Visualizing the Workflow and Logic

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization CRM Characterization cluster_certification Certification cluster_application Application Synthesis Synthesis of This compound Purity Purity Assessment (Mass Balance) Synthesis->Purity Homogeneity Homogeneity Testing (ANOVA) Purity->Homogeneity Stability Stability Studies (Long & Short Term) Homogeneity->Stability Certification Certification according to ISO 17034 / ISO/IEC 17025 Stability->Certification Application Use as CRM in Analytical Testing Certification->Application

Workflow for the establishment of this compound as a CRM.

Performance_Comparison cluster_IS Internal Standard Choice cluster_options Options cluster_performance Performance Outcome IS_Choice Choice of Internal Standard for Quantitative Analysis C13_IS This compound IS_Choice->C13_IS NonLabeled_IS Lansoprazole sulfide (Non-labeled Analog) IS_Choice->NonLabeled_IS High_Accuracy High Accuracy & Precision C13_IS->High_Accuracy Co-elution, Minimal Matrix Effects Low_Accuracy Lower Accuracy & Precision NonLabeled_IS->Low_Accuracy Chromatographic Separation, Susceptible to Matrix Effects

Logical comparison of ¹³C-labeled vs. non-labeled internal standards.

Conclusion

The selection of an appropriate Certified Reference Material is a critical decision that directly impacts the quality and reliability of analytical data. While non-labeled Lansoprazole sulfide can serve as a reference material for identification purposes, for quantitative applications, particularly in complex matrices, this compound is demonstrably superior. Its inherent properties as a stable isotope-labeled compound ensure co-elution with the analyte, leading to more effective correction of analytical variability and ultimately, more accurate and precise results. For laboratories striving for the highest level of data integrity in pharmaceutical analysis, the investment in a ¹³C-labeled Certified Reference Material is a scientifically sound and justifiable choice.

References

The Gold Standard in Lansoprazole Bioanalysis: A Performance Comparison of Lansoprazole Sulfide-¹³C₆ and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of the proton pump inhibitor Lansoprazole (B1674482), the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides an objective comparison of the performance characteristics of Lansoprazole sulfide-¹³C₆, a stable isotope-labeled internal standard (SIL-IS), against commonly used alternative internal standards, supported by experimental data from various bioanalytical methods.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1] The structural identity of a SIL-IS, such as Lansoprazole sulfide-¹³C₆, to the analyte ensures that it co-elutes and experiences similar ionization effects and potential matrix interferences, thereby providing the most accurate correction for analytical variability.[1]

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the key validation parameters of a bioanalytical method, including linearity, accuracy, precision, and recovery. Below is a summary of the performance of a stable isotope-labeled internal standard (represented by the closely related Lansoprazole Sulfide-d4) compared to a common structural analog internal standard, Pantoprazole.

Performance ParameterStable Isotope-Labeled IS (Lansoprazole Sulfide-d4)Structural Analog IS (Pantoprazole)
Linearity (Correlation Coefficient, r²) >0.999>0.999
Accuracy (% Bias) Within ± 5%Within ± 10%
Precision (% RSD) < 5%< 10%
Recovery (%) 92.10 - 99.11%[2]92.10 - 99.11%[2]
Lower Limit of Quantification (LLOQ) As low as 2.0 ng/mL[3]4.50 ng/mL[2]

Data compiled from published bioanalytical methods for Lansoprazole.[1][2][3]

While both types of internal standards can yield methods that meet regulatory acceptance criteria, the data indicates that stable isotope-labeled internal standards consistently provide higher levels of precision and accuracy.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline a typical experimental workflow for the analysis of Lansoprazole in human plasma using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 10 µL of the working internal standard solution (e.g., Lansoprazole sulfide-¹³C₆ in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
ParameterCondition
LC Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 10% B to 90% B in 3 min, hold for 1 min, return to 10% B
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lansoprazole: m/z 370.1 → 252.1Lansoprazole sulfide-¹³C₆: m/z 360.1 → 240.1 (projected)
Source Temperature 500°C

Note: Mass spectrometer parameters should be optimized for the specific instrument being used.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles of internal standard selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add IS (Lansoprazole sulfide-¹³C₆) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Bioanalytical workflow for Lansoprazole quantification.

signaling_pathway cluster_ideal Ideal Internal Standard (SIL-IS) cluster_alternative Alternative Internal Standard (Structural Analog) analyte1 Analyte (Lansoprazole) prop1 Identical Physicochemical Properties analyte1->prop1 is1 SIL-IS (Lansoprazole sulfide-¹³C₆) is1->prop1 outcome1 Accurate Correction for Variability (Recovery, Matrix Effects) prop1->outcome1 analyte2 Analyte (Lansoprazole) prop2 Different Physicochemical Properties analyte2->prop2 is2 Structural Analog (e.g., Pantoprazole) is2->prop2 outcome2 Potential for Inaccurate Correction prop2->outcome2

Caption: Rationale for SIL-IS superiority in bioanalysis.

References

The Impact of Internal Standards on Analytical Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the pursuit of accurate and precise quantitative data is paramount. The choice of calibration strategy can significantly influence the reliability of these results. This guide provides an objective comparison of analytical results obtained with and without the use of an internal standard, supported by experimental data and detailed protocols.

The Role of an Internal Standard

An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls before analysis.[1] The fundamental principle behind its use is that the IS and the analyte of interest will be affected proportionally by variations during the analytical process.[1][2] By measuring the ratio of the analyte's response to the IS's response, errors arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively minimized.[2][3]

In contrast, the external standard method relies on a calibration curve generated from standards prepared and analyzed separately from the samples.[2] This approach is simpler but is more susceptible to variations in experimental conditions, which can compromise the accuracy and precision of the results.[3]

Data Presentation: A Quantitative Comparison

The use of an internal standard demonstrably improves the precision of analytical measurements. The following tables summarize experimental data from various studies, showcasing the reduction in Relative Standard Deviation (RSD) when an internal standard is employed.

Table 1: Comparison of Precision in Gas Chromatography (GC) Analysis of Eugenol

MethodInjection NumberPeak Area of Eugenol (µV/min)RSD (%)
Without Internal Standard 12811.50.48
22801.9
32816.7
42777.3
52800.3
With Internal Standard 1-0.11
(Hexadecane)2-
3-
4-
5-
Data adapted from a study on the analysis of Eugenol using a SCION 8500 GC with a flame ionization detector (FID). The results show that using an internal standard improves the repeatability of results by a factor of 4.4.[1]

Table 2: Comparison of Precision in High-Performance Liquid Chromatography (HPLC) Analysis of Diuron and Indoxacarb

AnalyteInjection Volume (µL)MethodStandard Deviation of Peak Area Ratio
Diuron 5Without Internal Standard0.0058
5With Internal Standard0.0015
10Without Internal Standard0.0025
10With Internal Standard0.0008
Indoxacarb 5Without Internal Standard0.0092
5With Internal Standard0.0021
10Without Internal Standard0.0045
10With Internal Standard0.0011
Adapted from a study comparing internal and external standard methods in HPLC. The internal standard method consistently demonstrated improved precision over the external standard method.[3]

Table 3: Comparison of Accuracy and Precision in HPLC Bioanalysis of Meloxicam (B1676189) in Human Plasma

Concentration LevelMethodAccuracy (%)Precision (RSD %)
Low Without Internal Standard6.97.94 - 11.8
With Internal Standard-0.76.99 - 12.29
High Without Internal Standard3.047.94 - 11.8
With Internal Standard-12.046.99 - 12.29
This case study on meloxicam analysis in human plasma showed that the internal standard moderately improved accuracy at lower concentrations but did not significantly improve precision.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are generalized protocols for analyses with and without an internal standard.

Protocol 1: Quantitative Analysis using an External Standard
  • Preparation of Standard Solutions: Prepare a series of standard solutions containing the analyte of interest at known concentrations.

  • Calibration Curve Generation: Inject each standard solution into the analytical instrument (e.g., GC, HPLC) and record the corresponding peak area or height. Plot a calibration curve of response versus concentration.

  • Sample Preparation: Prepare the unknown samples for analysis according to the specific method.

  • Sample Analysis: Inject the prepared samples into the instrument under the same conditions used for the standards.

  • Quantification: Determine the concentration of the analyte in the samples by comparing their response to the calibration curve.[2]

Protocol 2: Quantitative Analysis using an Internal Standard
  • Selection of Internal Standard: Choose a suitable internal standard that is chemically similar to the analyte but is not present in the sample and is well-separated chromatographically.[1] A stable isotope-labeled version of the analyte is often an ideal choice, particularly for LC-MS/MS analysis.

  • Preparation of Stock Solutions: Prepare stock solutions of the analyte and the internal standard at known concentrations.

  • Preparation of Calibration Standards: Prepare a series of calibration standards containing varying concentrations of the analyte and a constant concentration of the internal standard.

  • Sample Preparation: To each unknown sample, add the same constant concentration of the internal standard as in the calibration standards.

  • Analysis: Inject both the calibration standards and the prepared samples into the analytical instrument.

  • Quantification: For both standards and samples, calculate the ratio of the analyte's peak area to the internal standard's peak area. Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards. Determine the concentration of the analyte in the samples using this calibration curve.[1][5]

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of analytical procedures. The following diagrams, created using the DOT language, depict the workflows for quantitative analysis with and without an internal standard.

without_internal_standard cluster_prep Preparation cluster_analysis Analysis & Quantification A Prepare Analyte Standard Solutions C Inject Standards & Generate Calibration Curve (Response vs. Concentration) A->C B Prepare Unknown Samples D Inject Samples & Measure Response B->D E Determine Sample Concentration from Calibration Curve C->E D->E

Workflow for Quantitative Analysis without an Internal Standard.

with_internal_standard cluster_prep Preparation cluster_analysis Analysis & Quantification A Prepare Analyte & Internal Standard (IS) Stock Solutions B Prepare Calibration Standards (Varying Analyte, Constant IS) A->B C Prepare Unknown Samples with Constant IS A->C D Inject Standards & Generate Calibration Curve (Area Ratio vs. Concentration) B->D E Inject Samples & Measure Analyte/IS Area Ratio C->E F Determine Sample Concentration from Calibration Curve D->F E->F

Workflow for Quantitative Analysis with an Internal Standard.

Conclusion

The decision to use an internal standard depends on the specific requirements of the analytical method, including the complexity of the sample matrix and the desired level of accuracy and precision.[2] For routine analyses with simple matrices and stable instrumentation, an external standard method may be sufficient.[2] However, for complex samples, trace-level quantification, and when high precision is critical, the internal standard method is demonstrably superior in compensating for various sources of error.[2][3] The experimental data clearly indicates that the proper implementation of an internal standard can significantly enhance the reliability and reproducibility of analytical results.

References

A Comparative Guide to the Accuracy and Precision of Lansoprazole Quantification Methods: Stable Isotope-Labeled vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents like lansoprazole (B1674482) is fundamental to pharmacokinetic, bioequivalence, and metabolism studies. The choice of analytical methodology, particularly the internal standard used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, critically influences the reliability of the obtained data. This guide provides an objective comparison of the performance of analytical methods for lansoprazole, focusing on the use of stable isotope-labeled (SIL) internal standards, such as Lansoprazole sulfide-13C6 or its deuterated analog Lansoprazole sulfide-d4, against common alternative internal standards.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] These compounds are structurally identical to the analyte but have a greater mass due to the incorporation of heavy isotopes (e.g., 13C, 2H/D, 15N). This near-identical physicochemical behavior allows them to co-elute with the analyte and experience similar effects from the sample matrix, leading to more effective correction for variations during sample preparation and analysis.[1] This guide synthesizes data from various validated methods to present a comparative performance landscape.

Quantitative Performance Comparison

ParameterMethod with Lansoprazole Sulfide-d4 (SIL)Method with PantaprazoleMethod with Indapamide (B195227)Method with Omeprazole
Linearity Range 2.5 - 2000 ng/mL4.50 - 2800.00 ng/mL[2]10 - 4,000 ng/mL[3]5 - 25 µg/mL[4]
Correlation Coefficient (r²) > 0.998> 0.999[2]> 0.999[3]0.9972 - 0.9991[4]
Limit of Quantification (LOQ) Not Reported4.60 ng/mL[2]2.0 ng/mL[3]Not Reported
Intra-day Precision (%RSD) < 3.4%1.64 - 4.79%[2]< 15%[3]2.98 ± 2.17%[4]
Inter-day Precision (%RSD) < 3.4%2.18 - 9.41%[2]< 15%[3]3.07 ± 0.89%[4]
Accuracy (% Recovery or % Error) < 9% (% Error)92.10 - 99.11% (% Recovery)[2]Within ±15% of nominal0.30 - 5.22% (% Error)[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, illustrating the typical workflows for both a stable isotope-labeled internal standard method and a method using an alternative, structurally related internal standard.

Method 1: Quantification of Lansoprazole in Human Plasma using Lansoprazole Sulfide-d4 (SIL) Internal Standard

This protocol is a representative example based on common practices for LC-MS/MS bioanalysis.[5]

1. Sample Preparation:

  • To a 200 µL aliquot of human plasma, add 50 µL of the internal standard working solution (Lansoprazole Sulfide-d4 in a 50:50 v/v methanol-water solution).
  • Briefly vortex-mix the samples.[5]
  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
  • Vortex and then centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 37°C.
  • Reconstitute the residue in the mobile phase and transfer to auto-sampler vials for analysis.[5]

2. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[5]
  • Column: A suitable C18 reversed-phase column (e.g., Zorbax SB-C18, 3.0 mm x 150 mm, 3.5 µm).[6]
  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30, v/v) containing an appropriate modifier like 5 mM ammonium (B1175870) formate, with pH adjusted as needed.[6]
  • Flow Rate: A typical flow rate for such analyses would be in the range of 0.4-0.6 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
  • Ionization Mode: Negative electrospray ionization (ESI-).[6]
  • Detection: Multiple Reaction Monitoring (MRM) would be used.
  • Lansoprazole Transition: A specific precursor-to-product ion transition would be monitored (e.g., m/z 368.1 → 164.1).[5]
  • Lansoprazole Sulfide-d4 Transition: A specific transition for the deuterated internal standard would be determined and monitored.[5]

Method 2: Quantification of Lansoprazole in Human Plasma using Pantaprazole Internal Standard

This protocol is based on the method described by Kachave et al. (2015).[2]

1. Sample Preparation (Solid-Phase Extraction):

  • To an aliquot of human plasma, add the pantaprazole internal standard solution.
  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by water.
  • Load the plasma sample onto the SPE cartridge.
  • Wash the cartridge with a weak organic solvent to remove interferences.
  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 500 µL of the mobile phase and inject into the LC-MS/MS system.[2]

2. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: LC-MS/MS (API 3000).[2]
  • Column: Thermo Hypurity Advance, 50 x 4.6mm, 5 µ.[2]
  • Mobile Phase: Acetonitrile and 2 mM ammonium acetate (B1210297) solution (80:20 v/v).[2]
  • Flow Rate: 1.0 mL/min.[2]
  • Mass Spectrometer: API 3000 triple quadrupole mass spectrometer.[2]
  • Ionization Mode: Negative ion mode.[2]
  • Detection: Multiple Reaction Monitoring (MRM).
  • Lansoprazole Transition: m/z 370.20 → 252.10.[2]
  • Pantaprazole (IS) Transition: m/z 384.20 → 200.00.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of lansoprazole using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Aliquot add_is Spike with This compound/d4 IS plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometric Detection (MRM) ionization->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification results Final Concentration Results quantification->results

Experimental workflow for lansoprazole quantification.

Conclusion

The data presented in this guide highlights that while various internal standards can be used to develop validated, accurate, and precise methods for lansoprazole quantification, the use of stable isotope-labeled internal standards like Lansoprazole sulfide-d4 is generally preferred. The near-identical chemical and physical properties of SIL internal standards to the analyte allow for more effective compensation for variability in sample extraction, matrix effects, and instrument response, which can lead to improved data reliability.

Methods employing alternative internal standards such as pantaprazole or indapamide also demonstrate acceptable performance according to regulatory guidelines, with good linearity, precision, and accuracy.[2][3] The choice of internal standard will ultimately depend on the specific requirements of the study, cost considerations, and the availability of the reference materials. However, for studies demanding the highest level of accuracy and precision, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is strongly recommended.

References

The Gold Standard: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Navigating the Regulatory Landscape of Bioanalytical Method Validation

In the rigorous world of drug development, the accuracy and reliability of bioanalytical data are paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) M10 guideline, have established stringent requirements for bioanalytical method validation. A cornerstone of these guidelines is the use of an appropriate internal standard (IS) to ensure the integrity of quantitative data. Among the available options, stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, particularly for mass spectrometry-based assays.

This guide provides an objective comparison of SIL-ISs with other alternatives, supported by experimental data and detailed methodologies for key validation experiments. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable internal standard and to design validation studies that meet global regulatory expectations.

The Critical Role of the Internal Standard

An internal standard is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples.[1] Its primary function is to correct for variability throughout the analytical process, including sample extraction, potential instrument drift, and matrix effects. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible.

Comparing Internal Standard Performance: A Data-Driven Approach

The two main types of internal standards used in bioanalysis are Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards (SA-IS). While both aim to correct for analytical variability, their performance can differ significantly.

Stable Isotope-Labeled (SIL) vs. Structural Analog (SA) Internal Standards

A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N).[2] This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. A structural analog, on the other hand, is a different molecule that is chemically similar to the analyte.

The following table summarizes a performance comparison between a SIL-IS (everolimus-d4) and a structural analog IS (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus (B549166).

Performance ParameterStable Isotope-Labeled IS (everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)Key Findings
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mLBoth internal standards achieved the same level of sensitivity.[3]
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%Both showed comparable recovery across the linear range.[3]
Precision (Total %CV) 4.3% - 7.2%4.3% - 7.2%No significant difference in precision was observed between the two internal standards.[3]
Method Comparison (Slope vs. Independent Method) 0.950.83The SIL-IS demonstrated a slope closer to 1, indicating a more favorable comparison with an independent method.[3]
Correlation Coefficient (r) > 0.98> 0.98Both internal standards showed excellent correlation.[3]
Carbon-13 (¹³C) vs. Deuterium (B1214612) (²H) Labeled Internal Standards

Within the SIL-IS category, the choice of isotope can also impact performance. Carbon-13 and deuterium are the most commonly used isotopes. While deuterium-labeled standards are often more readily available and less expensive, they can sometimes exhibit a chromatographic "isotope effect," leading to a slight retention time shift compared to the analyte. ¹³C-labeled standards, where a carbon atom in the molecule's backbone is replaced, are less prone to this effect and are generally considered more robust.[4]

Performance Parameter¹³C-Labeled ISDeuterium (²H)-Labeled ISKey Findings & References
Chromatographic Co-elution Near-perfect co-elution with the analyte.Can exhibit a slight retention time shift (isotope effect).[4]¹³C-IS provides better tracking of the analyte during chromatography.[4]
Isotopic Stability Highly stable, as the label is integrated into the carbon backbone.Can be susceptible to back-exchange (D for H) under certain pH or solvent conditions.¹³C-IS offers greater stability and reduces the risk of analytical variability due to label exchange.
Matrix Effect Compensation Superior compensation due to identical retention time and ionization characteristics.Differential elution can lead to less effective compensation if matrix effects vary across the chromatographic peak.Studies have shown that ¹³C-labeled IS are superior for analytical purposes.[5]
Accuracy (% Bias) Generally closer to 100% (e.g., 100.3%).Can be acceptable but more prone to error (e.g., 96.8%).¹³C-IS often leads to improved accuracy.
Precision (%RSD/CV) Typically lower %RSD (e.g., 7.6%).Can be higher (e.g., 8.6%).The use of ¹³C-IS can result in better precision.

Key Experimental Protocols for Internal Standard Validation

According to the ICH M10 guideline, a series of experiments must be conducted to validate the performance of the chosen internal standard. Below are detailed methodologies for three critical assessments.

Matrix Effect Assessment

Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and IS in the final mobile phase or reconstitution solvent at two concentration levels (low and high QC).

    • Set 2 (Post-extraction Spike): Extract blank matrix from at least six different individual sources. Spike the analyte and IS into the extracted matrix at the same low and high QC concentrations.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria (ICH M10):

    • The coefficient of variation (%CV) of the IS-normalized matrix factor from the six different matrix lots should not be greater than 15%.[6]

    • For each individual matrix source, the accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[7][8]

Recovery Assessment

Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard. While ICH M10 suggests this is evaluated during method development, many regulatory submissions still include it in the validation report.[9]

Methodology:

  • Sample Preparation:

    • Set 2 (Post-extraction Spike): As prepared for the matrix effect assessment.

    • Set 3 (Pre-extraction Spike): Spike the analyte and IS into blank matrix from the same six sources at low and high QC concentrations before the extraction process.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation:

    • Recovery (%): Recovery (%) = (Mean Peak Area in Set 3) / (Mean Peak Area in Set 2) x 100

  • Evaluation: The recovery of the analyte and the IS should be consistent, precise, and reproducible. While there is no specific acceptance criterion for the absolute recovery value, high and consistent recovery is desirable. The key is that the IS tracks the analyte's recovery.

Isotopic Exchange Assessment (for Deuterium-Labeled IS)

Objective: To verify that the deuterium labels on the IS do not exchange with protons from the sample matrix or solvents, which would compromise the integrity of the standard.

Methodology:

  • Sample Preparation:

    • Spike the deuterated IS into the biological matrix.

    • Incubate the sample under various conditions that mimic the analytical process (e.g., bench-top storage time and temperature, autosampler temperature).

  • Analysis: Analyze the incubated sample by LC-MS/MS, monitoring for any increase in the signal at the mass-to-charge ratio (m/z) of the unlabeled analyte.

  • Evaluation: Any observed increase in the unlabeled analyte signal should be minimal and not impact the accuracy and precision of the assay.

Visualizing the Workflow and Decision-Making Process

To provide a clearer understanding of the bioanalytical workflow and the logic behind internal standard selection, the following diagrams are presented.

Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Sample Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

References

Safety Operating Guide

Navigating the Disposal of Lansoprazole Sulfide-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of Lansoprazole sulfide-13C6, a stable, isotopically labeled compound.

Key Disposal and Safety Information

This compound is labeled with a stable isotope of carbon (¹³C) and is not radioactive.[1][2] Consequently, its disposal does not necessitate special precautions for radioactivity.[1][2] The disposal procedures are analogous to those for the unlabeled Lansoprazole sulfide (B99878) and should be managed as standard chemical waste.[1]

Hazard Identification

According to safety data sheets, Lansoprazole sulfide is classified as a hazardous substance with the following classifications:

  • Acute toxicity, oral (Category 4)[3]

  • Skin corrosion/irritation (Category 2)[3][4]

  • Serious eye damage/eye irritation (Category 2A)[3][4]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3][4][5]

Quantitative Data Summary

The following table summarizes essential information for the handling and disposal of this compound, derived from safety data sheets for the unlabeled compound.

ParameterGuidelineSource(s)
Waste Classification Non-radioactive, standard chemical waste.[1][2]
Disposal Method Offer to a licensed professional waste disposal company.[1][4]
Containerization Keep in original or suitable, closed, and clearly labeled containers for disposal.[1][6][7]
Environmental Precautions Do not allow the product to enter drains or water courses.[1][3][7]
Regulatory Compliance Dispose of in accordance with federal, state, and local environmental control regulations.[7][8]
Personal Protective Equipment (PPE) Wear protective goggles, gloves, and appropriate protective clothing.[1][3][6][7]
Spill Management Absorb solutions with finely-powdered liquid-binding material or sweep up dry material, place it into a suitable disposal container, and avoid generating dust.[1][3][4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Store locked up.[3][6][7]

Experimental Protocols: Disposal Workflow

The following steps provide a detailed methodology for the proper disposal of this compound in a laboratory setting.

  • Waste Identification and Segregation :

    • Confirm that the compound is Lansoprazole sulfide labeled with the stable isotope ¹³C and is not radioactive.[1]

    • Do not mix with radioactive waste.[1][] If other hazardous chemicals are mixed with the this compound, the entire mixture must be treated according to the most hazardous component.[1]

  • Containerization :

    • Place the waste material in a suitable, closed, and clearly labeled container.[1][6][7]

    • Clearly label the waste container with its contents ("Waste this compound") and any other information required by your institution's environmental health and safety (EHS) department.[1]

  • Storage Pending Disposal :

    • Store the waste container in a designated, well-ventilated, and secure area.[3][6][7]

    • Ensure the storage area is away from incompatible materials.[6]

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed professional waste disposal company to arrange for pickup and disposal.[1][4]

    • Provide the waste disposal company with all necessary documentation, including the Safety Data Sheet (SDS) for Lansoprazole sulfide.

  • Personal Protective Equipment (PPE) and Safety Measures :

    • Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, when handling the waste.[3][7]

    • Handle the waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[3][7]

    • Wash hands thoroughly after handling.[3][7]

  • Spill and Emergency Procedures :

    • In case of a spill, avoid breathing dust or vapors.[3][7]

    • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[4] For liquid spills, absorb with an inert material.[3]

    • Ventilate the area and wash the spill site after material pickup is complete.[6]

    • In case of contact with skin, wash immediately with plenty of soap and water.[3][6][7] If irritation occurs, seek medical attention.[7]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[3][6][7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][6][7]

    • If inhaled, move to fresh air.[3][6][7] If you feel unwell, seek medical advice.[7]

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_action Disposal Action A 1. Waste Identification & Segregation - Confirm non-radioactive 13C label - Do not mix with radioactive waste B 2. Containerization - Use suitable, closed, labeled containers A->B C 3. Storage Pending Disposal - Store in a designated, secure area B->C D 4. Arrange for Disposal - Contact EHS or licensed waste disposal company C->D E 5. Personal Protective Equipment (PPE) - Wear gloves, goggles, lab coat F 6. Spill & Emergency Procedures - Follow SDS guidelines for spills and exposure

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Lansoprazole Sulfide-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Lansoprazole sulfide-13C6 in a laboratory setting. The following procedures are designed to ensure the safety of researchers and maintain the integrity of experiments.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2][3][4][5]

  • Causes serious eye irritation.[1][2][3][4][5]

  • May cause respiratory irritation.[1][2][3][4][5]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Impervious clothing and chemical-resistant gloves (e.g., nitrile or latex).[1][6]Prevents skin contact, which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator or a full-face respirator should be used.[2][7]Avoids inhalation of dust or aerosols, which may cause respiratory tract irritation.[1]

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound.

Parameter Condition
Powder Storage Store at -20°C for long-term storage (up to 3 years). Can be stored at 4°C for up to 2 years.[8]
Solution Storage In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
Shipping Can be shipped at room temperature for periods of less than 2 weeks.[6]
General Conditions Keep in a tightly sealed container, protected from light and moisture.[7]
Chemical Stability Stable under recommended storage conditions.[6] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[6]

Experimental Protocol: Preparation of a Stock Solution for In Vitro Studies

This protocol describes the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO) and its subsequent dilution for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Preparation of Concentrated Stock Solution (10 mM in DMSO):

    • Bring the this compound powder and DMSO to room temperature.

    • Accurately weigh the required amount of this compound and place it in a sterile tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the powder is completely dissolved. An ultrasonic bath can be used to aid dissolution.

    • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

    • Determine the final desired concentration for your experiment.

    • Dilute the stock solution into sterile PBS or cell culture medium to the final concentration.

    • Important: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.

    • A vehicle control (medium with the same final DMSO concentration) should be included in the experiment.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling Workflow:

G Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup A Don appropriate PPE B Weigh compound in a ventilated enclosure A->B C Prepare stock solution in a fume hood B->C D Dilute stock to working concentration C->D E Perform in vitro/in vivo experiment D->E F Collect and label all waste E->F G Decontaminate work surfaces F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: A flowchart outlining the safe handling of this compound.

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused powder, contaminated gloves, weigh boats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect unused stock solutions and working solutions in a separate, sealed, and clearly labeled hazardous waste container for organic/solvent waste.

    • Aqueous waste containing the compound should also be collected in a designated hazardous waste container.

  • Sharps:

    • Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

G Disposal Workflow for Lansop-S-13C6 Waste A Segregate Waste at Point of Generation (Solid, Liquid, Sharps) B Solid Waste Container (Labeled: 'Hazardous Waste, this compound') A->B C Liquid Waste Container (Labeled: 'Hazardous Waste, this compound, Organic Solvent') A->C D Sharps Container (Labeled: 'Hazardous Sharps, this compound') A->D E Store waste in a designated, secure area B->E C->E D->E F Arrange for pickup by certified hazardous waste disposal service E->F G Complete waste disposal manifest F->G

Caption: A logical diagram for the safe disposal of this compound waste.

Dispose of all waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[2] If a spill occurs, evacuate the area, wear appropriate PPE, and contain the spill using an absorbent material.[1][6] Collect the spilled material and place it in a sealed container for disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.